Denbufylline

Catalog No.
S575041
CAS No.
57076-71-8
M.F
C16H24N4O3
M. Wt
320.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Denbufylline

CAS Number

57076-71-8

Product Name

Denbufylline

IUPAC Name

1,3-dibutyl-7-(2-oxopropyl)purine-2,6-dione

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

InChI

InChI=1S/C16H24N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11H,4-10H2,1-3H3

InChI Key

HJPRDDKCXVCFOH-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,3-Di-n-butyl-7-[2’-oxopropyl)xanthine; BRL 30892; 1,3-Dibutyl-3,7-dihydro-7-(2-oxopropyl)-1H-purine-2,6-dione;

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CC(=O)C

The exact mass of the compound Denbufylline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. It belongs to the ontological category of oxopurine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Signaling Pathway & Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Denbufylline exerts its effects by increasing cAMP levels. The diagram below outlines the core signaling pathway affected by PDE4 inhibition.

G Extracellular Extracellular Signal AC Adenylyl Cyclase (AC) Extracellular->AC cAMP cAMP ↑ AC->cAMP Synthesis PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Activates Effects Cellular Effects CREB->Effects Gene Transcription This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits PDE4->cAMP Degradation

Core signaling pathway of PDE4 inhibition by this compound

Key Experimental Evidence & Protocols

The effects of this pathway have been demonstrated in various experimental models:

  • Neuronal Excitability (in vitro)

    • Methodology: Extracellular and intracellular recordings were taken from guinea pig hippocampal CA1 pyramidal cells. The amplitude of the population spike evoked by electrical stimulation of the Schaffer collateral/commissural pathway was measured [1].
    • Finding: this compound (EC₅₀ = 0.76 µM) increased the population spike amplitude and reduced accommodation of action potential trains, indicating enhanced neuronal excitability via elevated cAMP [1].
  • Anti-inflammatory Effects (in vitro & ex vivo)

    • Methodology: The compound's effect was studied in the context of lupus nephritis in MRL/lpr lupus-prone mice, a model of systemic autoimmunity. The readout was the secretion of the pro-inflammatory cytokine TNF-α [2].
    • Finding: this compound was reported to reduce the secretion of TNF-α, confirming its anti-inflammatory potential via PDE4 inhibition [2].
  • Bone Metabolism (in vivo)

    • Methodology: A study investigating bone loss in rats administered this compound. Bone mass and metabolism were analyzed using radiological and histomorphometric methods [3].
    • Finding: this compound was found to prevent bone loss, an effect attributed to the promotion of bone formation and possible suppression of bone resorption, likely mediated by elevated cAMP in bone cells [3].

Research Context & Status

This compound has been explored for several therapeutic applications based on its mechanism, but its development was discontinued. The table below compares it with other PDE4 inhibitors.

Inhibitor Selectivity Key Research Findings Development Status
This compound PDE4 (Xanthine) Prevented bone loss in rats; reduced TNF-α in lupus model; enhanced hippocampal excitability [3] [1] [2]. Development discontinued, partly due to poor pharmacokinetics [4].
Rolipram PDE4 Well-characterized; used extensively as a research tool; effective in animal models of depression and inflammation; but causes emesis [5] [3]. Not approved; early clinical trials.
FCPR03 PDE4 (PDE4B/D) Preclinical studies show antidepressant-like effects in LPS-treated mice and no emesis in beagle dogs at effective doses [5]. Preclinical research.
Apremilast PDE4 Approved for psoriatic arthritis and plaque psoriasis; demonstrates the clinical viability of PDE4 inhibition for inflammatory diseases [2] [6]. Approved (FDA).
Roflumilast PDE4 Approved to reduce exacerbations in severe COPD; confirms the anti-inflammatory potential of PDE4 inhibition in the lungs [6]. Approved (FDA).

Key Limitations in Research

For research and development professionals, it is crucial to note the key limitations associated with this compound:

  • Pharmacokinetics: The development of this compound was discontinued specifically due to poor pharmacokinetics, which would have limited its efficacy and dosing convenience in clinical use [4].
  • Emetic Potential: Like other first-generation PDE4 inhibitors, this compound likely carries the risk of side effects like nausea and vomiting, a major challenge for this drug class that newer inhibitors are attempting to overcome [5] [6].
  • Limited Clinical Data: While preclinical data is promising, the clinical trial data for this compound is very limited. One cited study in patients with Alzheimer's disease and vascular dementia found no significant differences compared to placebo [7].

References

what is Denbufylline used for

Author: Smolecule Technical Support Team. Date: February 2026

Primary Mechanism of Action

Denbufylline functions primarily as a selective inhibitor of a specific form of low-Km cAMP-specific phosphodiesterase 4 (PDE4) [1] [2]. This action increases cyclic adenosine monophosphate (cAMP) levels in cells, leading to various downstream effects.

The diagram below illustrates this core mechanism and its physiological consequences:

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Vasodilation Vasodilation Protein Kinase A (PKA)->Vasodilation Reduced Inflammation Reduced Inflammation Protein Kinase A (PKA)->Reduced Inflammation Modulated Neurotransmission Modulated Neurotransmission Protein Kinase A (PKA)->Modulated Neurotransmission

A key differentiator from classic xanthines like theophylline is this compound's significantly lower affinity for adenosine receptors [1] [2]. This property was intended to provide therapeutic benefits while avoiding adenosine-related side effects such as central nervous system stimulation, cardiac arrhythmias, and gastric hypersecretion.

Investigated Therapeutic Applications

Based on its mechanism, this compound was studied for several conditions as shown in the table below:

Therapeutic Area Proposed Effect / Rationale Key Research Findings
Multi-infarct Dementia / Cognitive Impairment [3] [2] [4] Increased cerebral blood flow and glucose utilization; modulation of neurotransmitter systems. Animal studies showed increased cerebral blood flow and protection from ischemia-induced hippocampal cell loss [3]. A clinical trial reported a tendency for cognitive scores to improve, but the difference was not statistically significant [4].
Respiratory Diseases (as a bronchodilator) [1] [5] Relaxation of airway smooth muscle via increased cAMP. Preclinical data indicated bronchodilatory properties [5]. Development for this use was not pursued, likely due to poor pharmacokinetics [1].
Other Potential Effects [5] Anti-inflammatory, anti-tumor, antioxidant. These effects were noted in pre-clinical in-vitro or animal models, but were not the focus of clinical development [5].

Key Experimental Data and Protocols

The primary evidence for this compound's selectivity comes from in vitro enzymatic assays. The following methodology is adapted from foundational studies [2].

Experimental Protocol: Measuring PDE4 Inhibition
  • Objective: To determine the inhibitory potency (IC₅₀) of this compound on PDE4 isoenzymes isolated from rat tissues and compare its selectivity against other phosphodiesterases and its affinity for adenosine receptors.
  • Materials:
    • This compound, theophylline, 3-isobutyl-1-methylxanthine (IBMX) as reference inhibitors.
    • PDE enzymes isolated from rat cardiac ventricle and cerebrum.
    • Radiolabeled cAMP (e.g., ³H-cAMP).
    • Scintillation counter.
  • Methodology:
    • Tissue Preparation: Homogenize rat cardiac ventricle and cerebrum. Isolate cytosolic fractions via centrifugation.
    • PDE Activity Assay: Incubate the tissue extract with ³H-cAMP and varying concentrations of this compound and reference compounds.
    • Reaction Termination & Measurement: Stop the reaction by heating. Use a separation method (e.g., anion-exchange resin) to bind unhydrolyzed ³H-cAMP, while the product ³H-adenosine passes through. Measure the radioactivity of the product in the flow-through using a scintillation counter.
    • Adenosine Receptor Binding Assay: In parallel, assess the affinity of this compound for adenosine A1 and A2 receptors using radiolabeled ligands in competitive binding assays.
  • Key Data Analysis:
    • Calculate PDE activity as a function of inhibitor concentration.
    • Determine the IC₅₀ value (concentration causing 50% inhibition of enzyme activity).
    • Compare the IC₅₀ of this compound for PDE4 against its IC₅₀ for other PDE families and its binding affinity (Ki) for adenosine receptors.
Summary of Key Experimental Results

The table below summarizes quantitative data from these critical experiments [1] [2]:

Parameter This compound Theophylline IBMX
PDE4 Inhibition (IC₅₀) 0.8 - 1.9 µM (selective) ~150 µM (non-selective) ~9-14 µM (non-selective)
Adenosine A1 Receptor Affinity Low (IC₅₀ ~20 µM) High (IC₅₀ ~20 µM) Moderate (IC₅₀ ~3.2 µM)
Key Differentiator High PDE4 selectivity over adenosine receptor blockade. Non-selective PDE inhibitor and potent adenosine receptor antagonist. Relatively non-selective.

Status in Drug Development

This compound remains an experimental compound and never reached the market as an approved drug [6]. Its clinical development was halted, primarily due to poor pharmacokinetics, which would have hindered its practical use as a medicine [1]. It is currently available for purchase from chemical suppliers strictly for research purposes [5] [4].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Denbufylline exerts its effects by selectively inhibiting the PDE4 enzyme. The following diagram illustrates the core signaling pathway affected by PDE4 inhibition, which underpins its anti-inflammatory and other physiological effects.

G External_Stimulus External Stimulus (e.g., hormone) AC Adenylyl Cyclase (AC) External_Stimulus->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) (Activated) cAMP->PKA  Activates AMP AMP (Inactive) cAMP->AMP Normal Degradation CREB Transcription Factor (CREB) (Phosphorylated) PKA->CREB  Phosphorylates AntiInflammatory Anti-inflammatory Effects CREB->AntiInflammatory  Promotes Gene Expression PDE4 PDE4 Enzyme PDE4->cAMP  Degrades This compound This compound This compound->PDE4  Inhibits

This compound inhibits PDE4, preventing cAMP degradation and promoting downstream anti-inflammatory signaling.

  • Key Regulatory Proteins: The accumulated cAMP primarily activates PKA [1] [2]. The activated PKA catalytic subunit then phosphorylates key transcription factors like the cAMP-response element binding protein (CREB), which modulates the expression of genes involved in inflammation and cell regulation [2].
  • Downstream Effects: This signaling cascade leads to the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-13) and an increase in anti-inflammatory cytokines (e.g., IL-10) [1] [2]. In the central nervous system, this pathway is vital for neuroplasticity, neurotransmission, and neuronal survival [3] [4].

Experimental Evidence & Protocols

The therapeutic potential of this compound is supported by specific preclinical experiments. The table below outlines the key methodologies from two pivotal studies.

Study Focus Experimental Model Treatment Protocol Key Outcome Measurements

| Bone Loss Reduction [5] | In Vivo: Walker 256/S-bearing rats (model for cancer-associated bone loss). | Serial oral administrations of this compound. | • Bone mineral density (BMD) of femurs. • Histomorphometric analysis of osteoclast and osteoblast numbers per trabecular surface. | | Cytokine Inhibition [6] | Ex Vivo: Human basophil-enriched preparations from venous blood (5-15% purity, further purified to ≥90%). | Cells pre-incubated with this compound (15-30 min) before activation. | • Cytokine levels: IL-4 and IL-13 in supernatant after 4h and 20-24h, measured by ELISA. • Histamine release in supernatant, measured by fluorometric assay. |

Detailed Experimental Workflow

The following diagram maps the logical flow of a typical in vitro cytokine inhibition study, as described for human basophils.

G Start Basophil Isolation (Percoll density gradient) A Enrichment/Purification (5-15% purity, or ≥90% via immunomagnetic beads) Start->A B Pre-incubation with This compound or Vehicle (15-30 min) A->B C Cell Activation (Stimulus: anti-IgE or IL-3) B->C D Incubation for Cytokine Harvest (IL-4: 4h; IL-13: 20-24h) C->D E Supernatant Collection (Centrifugation) D->E F Mediator Analysis E->F G1 IL-4/IL-13: ELISA F->G1 G2 Histamine: Fluorometric Assay F->G2

Generalized workflow for evaluating this compound's effect on cytokine and histamine release from human basophils.

Research Context of PDE4 Inhibition

This compound is one of many compounds investigated for PDE4 inhibition. The table below compares it with other PDE4 inhibitors for context.

Inhibitor Name Status Key Characteristics / Indications
This compound Preclinical Research Studied for bone loss, neuroinflammation, and basophil-mediated allergy [5] [6] [7].
Rolipram Prototype (Discontinued) First selective PDE4 inhibitor; anti-inflammatory efficacy limited by nausea and emesis [1] [2].
Roflumilast Approved Drug For severe COPD; demonstrates class side effects (nausea, diarrhea, weight loss) but has a better therapeutic index [8] [1].
Apremilast Approved Drug For psoriatic arthritis and plaque psoriasis; oral administration with a manageable side effect profile [8] [1].

A significant challenge in developing PDE4 inhibitors has been their narrow therapeutic index, primarily due to mechanism-based side effects like nausea and emesis, which are linked to the inhibition of the PDE4D subtype [1] [9]. Newer strategies aim to develop inhaled inhibitors or subtype-selective inhibitors (e.g., for PDE4B) to improve the therapeutic window [9].

Current Status and Future Directions

It is important to note that This compound remains a research compound and has not been approved for clinical use. While it has shown promise in preclinical models, its development may have been limited by the class-wide challenge of side effects common to PDE4 inhibitors.

Current research in the PDE4 field is focused on:

  • Novel Inhibitors: Identifying new chemical entities with better safety profiles [8] [10].
  • Downstream Signaling: Moving "beyond PDE4 inhibition" to fully understand and potentially target specific downstream components of the cAMP signaling pathway for greater precision and fewer side effects [4].

References

Denbufylline phosphodiesterase isozyme selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Denbufylline at a Glance

The table below summarizes the core identity and pharmacological profile of this compound.

Property Description
Molecular Type Small molecule, N-methylated xanthine derivative [1]
Molecular Weight 320.18 Da [1]
Primary Target Phosphodiesterase-4 (PDE4) family [1] [2]
Key Isozymes Targeted PDE4A, PDE4B, PDE4D [1]
Adenosine Receptor Affinity Low/negligible (a key differentiator from early xanthines like theophylline) [2]
Reported Development Status Discontinued [2]

Quantitative Data on Activity and Effects

This compound's pharmacological profile is defined by its potent inhibition of PDE4 and the resulting functional effects in various tissue and disease models.

Table 1: Functional Effects in Experimental Models

Experimental Model Observed Effect Reported Potency (EC50/IC50 or Effective Concentration) Citation
Guinea Pig Hippocampus (in vitro) Increased neuronal excitability & population spike amplitude EC50 = 0.76 µM; Significant effects at ≤ 300 nM [3]
MRL/lpr Lupus-Prone Mouse Model (in vivo) Reduced disease progression (decreased proteinuria, increased survival) Used at experimental doses; less effective than PDE4 inhibitor NCS 613 [4]
Guinea Pig Trachea (in vitro) Potentiated relaxant responses to nonadrenergic, noncholinergic (NANC) nerve stimulation and a nitric oxide (NO) donor Effective at 3 µM and 10 µM [5]

Table 2: Selectivity and Binding Profile

Parameter Detail Citation
PDE4 Selectivity Selective PDE4 inhibitor; first xanthine derivative identified with negligible adenosine antagonism [2]
Adenosine Receptor Binding (Rat Brain) A1 IC50 = 20 µM; A2 IC50 = 46 µM (significantly higher than its PDE4 IC50, indicating good selectivity) [2]
PDE4 Isozyme Inhibition Reported to selectively inhibit a low KM, Ca2+/calmodulin-independent PDE4 isozyme [3]

Key Experimental Protocols

The key findings on this compound are derived from several core experimental methodologies.

Electrophysiology in Hippocampal Tissue [3]
  • Purpose: To investigate the drug's effect on neuronal excitability and synaptic transmission.
  • Methodology:
    • Preparation: Hippocampal slices are obtained from guinea pigs and maintained in vitro.
    • Recording: Extracellular recordings measure the population spike amplitude in the CA1 region evoked by stimulation of the Schaffer collateral pathway. Intracellular recordings are made from CA1 pyramidal cells.
    • Drug Application: this compound is applied cumulatively to establish concentration-response curves.
    • Measured Parameters: Changes in population spike amplitude, membrane potential, input resistance, and accommodation of action potential trains.
In Vivo Lupus Disease Model [4]
  • Purpose: To evaluate the therapeutic potential of PDE4 inhibition on autoimmune disease progression.
  • Methodology:
    • Animal Model: MRL/lpr lupus-prone mice are used, which spontaneously develop a disease resembling human systemic lupus erythematosus.
    • Treatment: this compound is administered to the mice, and its effects are compared with other PDE4 inhibitors (e.g., pentoxifylline, NCS 613) and a control group.
    • Outcome Measures: Survival rate, level of proteinuria (kidney damage marker), and ex vivo measurement of TNFα secretion from peripheral blood lymphocytes.
Isolated Tracheal Relaxation Assay [5]
  • Purpose: To study the role of PDE4 in airway smooth muscle relaxation.
  • Methodology:
    • Preparation: Guinea pig tracheal strips are pre-contracted with histamine.
    • Stimulation: Relaxant responses are evoked either by electrical field stimulation (to activate NANC nerves) or by application of a nitric oxide donor (SIN-1).
    • Inhibition: Tissues are pre-treated with this compound to observe its potentiating effect on the relaxant responses.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively inhibiting the PDE4 enzyme. The following diagram illustrates the core signaling pathway affected by this mechanism, particularly in neurons and inflammatory cells.

G ExternalSignal External Signal (e.g., Neurotransmitter) GPCR G-protein Coupled Receptor (GPCR) ExternalSignal->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP Produces PKA cAMP-dependent Protein Kinase (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Substrate for CellularResponse Cellular Response PKA->CellularResponse AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes to This compound This compound This compound->PDE4 Inhibits

This compound inhibits PDE4, increasing cAMP levels and downstream activity [3] [4].

Research Context and Rationale

  • Therapeutic Rationale: PDE4 inhibition elevates cAMP, a key second messenger that suppresses inflammation and modulates neural activity [4]. This explains the research in lupus (anti-inflammatory) and neurology (cognitive enhancement) [3] [4].
  • Differentiation from Early Xanthines: Unlike non-selective xanthines (e.g., theophylline), this compound's low adenosine receptor affinity aimed to reduce side effects, making it a cleaner tool for studying PDE4 [2].
  • Development Status: Be aware that this compound is noted as a compound whose development was discontinued, with poor pharmacokinetics cited as a likely reason [2].

References

Clinical Trial Summary: Denbufylline in Dementia

Author: Smolecule Technical Support Team. Date: February 2026

A 1999 double-blind, placebo-controlled study investigated the efficacy of Denbufylline for cognitive dysfunction in dementia. Key details and results are summarized in the table below [1].

Aspect Details
Study Design Randomized, double-blind, placebo-controlled; 16-week treatment after 4-week placebo run-in [1].
Participants 336 patients with dementia (110 with vascular/mixed dementia, 226 with Alzheimer's type) [1].
Intervention This compound (25 mg, 50 mg, or 100 mg) or placebo, given twice daily [1].
Primary Outcomes Mini-Mental State Examination (MMSE) & Wechsler Memory Test digit substitution subtest (DSST) [1].

| Key Efficacy Findings | • MMSE Score: Higher but not statistically significant vs. placebo; no dose-effect observed [1]. • DSST Score: No significant difference vs. placebo [1]. • Responder Analysis: 67% of this compound group vs. 46% of placebo group showed MMSE improvement (p < 0.05) [1]. | | Safety & Tolerability | No major adverse events ascribed to this compound; 68% of patients completed the study [1]. | | Conclusion | this compound was not deemed efficacious for Alzheimer's or vascular dementia, despite a trend toward improvement [1]. |

This compound's Pharmacological Profile

This compound is a xanthine derivative with a mechanism of action distinct from other drugs in its class [2].

  • Primary Mechanism: It acts as a selective inhibitor of phosphodiesterase 4 (PDE4) enzymes, specifically subtypes PDE4A, PDE4B, and PDE4D [2]. By inhibiting PDE4, this compound prevents the breakdown of the intracellular second messenger cyclic AMP (cAMP), which is a key regulator of many physiological processes [2].
  • Key Differentiator: Unlike theophylline, another xanthine, this compound has no significant effect on adenosine receptors. Antagonism of these receptors is responsible for many of the theophylline's side effects (e.g., central nervous system stimulation, cardiac arrhythmias) [3]. This gives this compound a potentially more favorable safety profile [3].

The following diagram illustrates the proposed signaling pathway and mechanism of action for this compound.

G Start External Stimulus AC Adenylyl Cyclase (AC) Activation Start->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA cAMP_Breakdown cAMP Breakdown (Inactive Metabolites) cAMP->cAMP_Breakdown Normal Pathway Downstream Downstream Cellular & Anti-inflammatory Effects PKA->Downstream PDE4 PDE4 Enzyme PDE4->cAMP_Breakdown This compound This compound This compound->PDE4  Inhibits

This compound inhibits PDE4, preventing cAMP breakdown and potentiating its cellular effects.

Suggested Framework for Future Research

The older clinical study did not show significant efficacy, but this compound's specific PDE4 inhibition presents a biologically plausible mechanism. Future research could explore several areas:

  • Newer Patient Cohorts: Investigating effects in different neurological conditions (e.g., traumatic brain injury, which has strong research links to cognitive dysfunction [4]) or patients stratified by specific biomarkers.
  • Modern Methodologies: Employing advanced neuroimaging, electrophysiology, and more sensitive cognitive assessment tools that may detect subtler benefits.
  • Combination Therapy: Evaluating this compound as an adjunct to other therapeutic agents to enhance cAMP-mediated signaling.

Conclusion for Researchers

  • Evidence Status: The direct clinical evidence for this compound in treating cognitive dysfunction is limited and inconclusive, resting on a single, older negative trial [1].
  • Mechanistic Rationale: The mechanistic rationale remains sound. Its targeted PDE4 inhibition and lack of adenosine-related side effects make it a candidate worthy of re-evaluation with modern research tools and hypotheses [2] [3].

References

Clinical Evidence for Denbufylline in Dementia

Author: Smolecule Technical Support Team. Date: February 2026

The primary source of clinical data for Denbufylline in dementia is a double-blind, controlled study published in 1999 [1]. The key design elements and outcomes are summarized below.

Table 1: Key Design of the this compound Clinical Trial [1]

Aspect Detail
Objective Evaluate cognitive efficacy in vascular/mixed dementia (VD) and Alzheimer's type (DAT)
Study Design Randomized, double-blind, placebo-controlled
Patients 336 total (110 with VD; 226 with DAT)
Treatment Groups This compound (25 mg, 50 mg, or 100 mg) or Placebo, twice daily for 16 weeks
Prior Phase 4-week single-blind placebo run-in period
Completion Rate 68% of patients completed the study
Primary Outcomes Mini-Mental State Examination (MMSE), Digit Symbol Substitution Test (DSST)

Table 2: Efficacy and Safety Outcomes [1]

Outcome Category Finding
MMSE Score Higher scores in all this compound groups vs. placebo at endpoint; differences were not statistically significant.
Dose Response No clear dose-effect relationship observed.
Responder Analysis 67% of this compound patients showed MMSE improvement vs. 46% on placebo (p < 0.05).
DSST Performance No significant difference from placebo.
Diagnosis Subgroup Responses in VD patients were similar to those in DAT patients.
Safety Profile No major adverse events were attributed to this compound.
Overall Conclusion This compound was not deemed efficacious for DAT or VD, though it showed a non-significant trend toward improvement [1].

Proposed Modern Research Approaches

The 1999 trial did not establish this compound's efficacy, but its exploration can be refined using contemporary research frameworks.

In Silico Screening for Drug Repurposing

Modern drug discovery can leverage in silico screening to predict a compound's potential. This approach uses gene expression data from cognitively enhanced versus control animal brains to create a "signaling pathway cloud" – a biological fingerprint of enhanced cognition [2]. Potential drugs, including this compound, can be ranked based on their ability to mimic this pathway activation profile, prioritizing candidates for costly pre-clinical and clinical trials [2].

Utilizing Validated Animal Models

Well-characterized animal models are crucial for studying dementia mechanisms and evaluating therapeutics. The cuprizone (CPZ)-induced demyelination mouse model is a relevant tool for investigating cognitive deficits related to impaired hippocampal neurogenesis, a process linked to memory formation [3]. The protocol involves feeding mice a CPZ diet to induce demyelination, followed by behavioral tests and tissue analysis to assess neurogenesis and neuronal development [3]. Other models, such as genetic models for Alzheimer's disease, are also extensively used and detailed in specialized resources [4].

Investigating Neuroprotective Signaling Pathways

Lithium, a known cognitive enhancer, provides a template for understanding multi-target mechanisms. It inhibits Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in dementia pathology [5]. GSK-3 inhibition leads to a cascade of neuroprotective effects, including enhanced neurogenesis (via Wnt/β-catenin), synaptic maintenance (via CREB/BDNF), and reduced oxidative stress (via Nrf2) and inflammation [5]. If this compound's mechanism intersects with these pathways, it could suggest a broader neuroprotective role.

The diagram below illustrates this multi-target mechanism, which serves as a reference for investigating other potential cognitive enhancers like this compound.

lithium_mechanism cluster_targets Direct Molecular Targets Lithium Lithium GSK3 GSK-3 Inhibition Lithium->GSK3 IMPA IMPA Inhibition (Inositol Depletion) Lithium->IMPA Neurogenesis ↑ Adult Neurogenesis (Wnt/β-catenin) GSK3->Neurogenesis SynapticPlasticity ↑ Synaptic Maintenance & LTP (CREB/BDNF) GSK3->SynapticPlasticity Antioxidant ↓ Oxidative Stress (Nrf2 Activation) GSK3->Antioxidant AntiInflammatory ↓ Neuro-inflammation (TLR4/NFκB, STAT3) GSK3->AntiInflammatory Proteostasis ↑ Autophagy & Protein Clearance IMPA->Proteostasis Proposed Mechanism subcluster_pathways Downstream Neuroprotective Processes

Multi-target neuroprotective mechanisms of lithium as a reference for dementia therapeutic research.

Conclusion and Strategic Outlook

The existing clinical evidence for this compound in dementia is limited and does not support its efficacy [1]. However, the compound's history suggests it may have underlying biological activity worthy of re-examination with modern tools.

For researchers, the path forward would involve:

  • Mechanism of Action Studies: Using in silico screening [2] to hypothesize and lab experiments to validate this compound's impact on key pathways like those involving GSK-3 [5].
  • Pre-clinical Validation: Employing established animal models of dementia [3] [4] to rigorously test its effects on cognitive function and neuropathology.
  • Biomarker-Driven Clinical Trials: Future human studies should incorporate modern diagnostic biomarkers and focus on well-defined patient subgroups that might best respond to its mechanism.

References

Denbufylline cerebral ischemia treatment

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below summarizes the key quantitative findings from the primary preclinical study on Denbufylline.

Parameter Value / Finding Experimental Context
EC₅₀ for population spike increase 0.76 μM [1] Guinea pig hippocampal slices, in vitro [1]
Comparison to IBMX EC₅₀ 1.04 μM (IBMX was less potent at low concentrations) [1] Guinea pig hippocampal slices, in vitro [1]
Effect on membrane potential Depolarization of 2–5 mV [1] Intracellular recordings from CA1 pyramidal cells [1]
Effect on input resistance Increase of 10–20% [1] Intracellular recordings from CA1 pyramidal cells [1]
Key observed effect Blocked accommodation of action potential trains [1] Current injection in CA1 pyramidal cells [1]

Experimental Protocol Details

The core findings on this compound are derived from the following experimental methodology [1]:

  • Preparation: Guinea pigs were sacrificed, and their brains were rapidly removed. Transverse hippocampal slices (400 μm thick) were prepared and maintained in an interface chamber.
  • Environment: Slices were continuously perfused with an artificial cerebrospinal fluid (ACSF) saturated with a gas mixture (95% O₂, 5% CO₂) and maintained at a temperature of 30.5°C.
  • Electrophysiology:
    • Extracellular Recording: Population spikes (a measure of synchronous neuronal firing) were recorded from the CA1 pyramidal cell layer using glass microelectrodes. These spikes were evoked by electrical stimulation of the Schaffer collateral/commissural pathway.
    • Intracellular Recording: Intracellular recordings from CA1 neurons were made using microelectrodes filled with potassium acetate. Input resistance was measured by applying hyperpolarizing current pulses.
  • Drug Application: this compound was dissolved in the ACSF and applied to the slices by switching the perfusion solution. Concentration-response curves were constructed by applying increasing concentrations of the drug.
  • Data Analysis: The amplitude of the population spike was measured before and after drug application. The concentration that produced a half-maximal response (EC₅₀) was determined from the concentration-response curve.

Proposed Signaling Pathway

The study suggests that this compound enhances synaptic transmission by inhibiting a specific phosphodiesterase isozyme, leading to increased levels of a key cellular messenger. The diagram below illustrates this proposed mechanism.

G This compound This compound PDE4 Low-Km, Ca²⁺/Calmodulin-independent PDE Isozyme (e.g., PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Decreased hydrolysis PKA PKA Activation cAMP->PKA NeuronalEffects Neuronal Effects PKA->NeuronalEffects Phosphorylation of target proteins SpikeIncrease • Increased Population Spike Amplitude NeuronalEffects->SpikeIncrease Depolarization • Membrane Depolarization NeuronalEffects->Depolarization ReducedAccommodation • Reduced Action Potential Accommodation NeuronalEffects->ReducedAccommodation

Proposed mechanism of this compound action via PDE inhibition and cAMP signaling [1].

Research Status and Context

It is important to interpret the above data with the following context:

  • Dated Evidence: The primary mechanistic study on this compound is from 1990 [1]. A 2020 review on PDE inhibitors for Alzheimer's disease mentioned this compound but characterized the clinical evidence for it as "promising but preliminary and inconclusive" [2].
  • Lack of Recent Development: The search did not reveal any recent clinical trials, development programs, or subsequent significant publications focused on this compound for cerebral ischemia. The current research focus for ischemic stroke has shifted to other approaches, such as novel thrombolytics like tenecteplase and LT3001, or entirely different mechanisms like miRNA inhibitors and succinate oxidation blockers [3] [4] [5].
  • Therapeutic Class Context: this compound is a PDE inhibitor. Another PDE4 inhibitor, Rolipram, has been more extensively studied and has been shown to image PDE4 binding in the brain, indicating the relevance of this target [6]. However, the development of many PDE4 inhibitors for central nervous system (CNS) conditions has been challenged by side effects, such as emesis, which has driven research into better-tolerated compounds [7].

References

Mechanism of Action: How Denbufylline Affects Hippocampal Neurons

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the primary signaling pathway through which denbufylline increases neuronal excitability.

G This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes PKA PKA Activation cAMP->PKA Activates Effects Altered Neuronal Excitability PKA->Effects Leads to

This elevation of cAMP leads to several cellular changes that enhance excitability, as detailed in the table below.

Observed Effect Experimental Measurement Proposed Underlying Mechanism
Increased Population Spike Amplitude Concentration-dependent increase in CA1 population spike amplitude (EC~50~ = 0.76 µM) [1] Enhanced synaptic transmission due to cAMP accumulation in pre- and/or postsynaptic neurons [1]
Postsynaptic Depolarization Small depolarization (2–5 mV) in CA1 pyramidal cells [1] Increased membrane input resistance (10–20%), making the neuron more responsive to excitatory input [1]
Reduced Spike Accommodation Blockade of action potential accommodation during sustained depolarization [1] cAMP/PKA-mediated modulation of ion channels (e.g., potassium channels) that control firing patterns [1]

Key Experimental Findings and Data

The experimental evidence for this compound's effects is largely derived from in vitro electrophysiology studies on guinea pig hippocampus. The table below summarizes the quantitative findings.

Experimental Parameter Result for this compound Context / Comparison
Potency (EC~50~) 0.76 µM [1] The non-selective PDE inhibitor IBMX had an EC~50~ of 1.04 µM [1]
Relative Potency at Low Concentrations Significantly more potent than IBMX at concentrations ≤ 300 nM [1] Suggests high affinity for its target isozyme at low concentrations [1]
Effective Test Concentration 300 nM [1] This concentration was used for detailed intracellular recordings [1]
Target Enzyme Low K~M~, Ca²⁺/calmodulin-independent cAMP-PDE (PDE4) [1] [2] This compound is a selective PDE IV inhibitor [2]

Detailed Experimental Protocol

The foundational findings on this compound are based on the following methodology [1]:

  • Preparation: Horizontal hippocampal slices (about 350-400 µm thick) were obtained from guinea pigs and maintained in an oxygenated artificial cerebrospinal fluid (ACSF) solution in vitro.
  • Stimulation and Recording:
    • Extracellular Recording: The Schaffer collateral/commissural fibers were electrically stimulated with a bipolar electrode. The resulting population spike (a measure of synchronous neuronal firing) was recorded in the CA1 pyramidal cell layer using a glass microelectrode filled with NaCl.
    • Intracellular Recording: CA1 pyramidal cells were impaled with glass microelectrodes filled with potassium acetate for measuring membrane potential and input resistance. Current pulses were injected to study action potential accommodation.
  • Drug Application: this compound was dissolved in the ACSF and applied to the bath. Concentration-response curves were constructed by measuring the increase in population spike amplitude against the log of the drug concentration.

The workflow of this protocol is summarized in the following diagram:

G Prep Hippocampal Slice Preparation Stim Stimulation of Schaffer Collaterals Prep->Stim Record Extracellular & Intracellular Recording Stim->Record Data Data Analysis: Spike Amplitude, Membrane Potential Record->Data Drug Bath Application of this compound Drug->Record

Research Context and Comparative Inhibitors

  • PDE4 Family Relevance: The PDE4 family, targeted by this compound, is the largest PDE family and is critical for central nervous system signaling by hydrolyzing cAMP [3]. Inhibition of this family is a recognized therapeutic strategy for various neurological and psychiatric conditions [3].
  • Comparison with Other Xanthines: Unlike the non-selective methylxanthine aminophylline (which readily crosses the blood-brain barrier and increases locomotor activity), doxofylline is another xanthine that, despite good brain penetration, does not show central stimulant effects, likely due to low affinity for adenosine receptors [4]. This highlights that this compound's primary excitatory mechanism is PDE4 inhibition, not adenosine receptor antagonism [1] [2].
  • Modern PDE4 Inhibitor Development: Newer PDE4 inhibitors like FCPR03 are being developed to retain therapeutic efficacy (e.g., antidepressant and anti-inflammatory effects) while minimizing side effects like emesis, a major challenge for early PDE4 drugs [5] [3]. Current strategies include developing allosteric inhibitors and disrupting specific PDE4-protein interactions within cellular compartments [3].

References

Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying and chemical information for Denbufylline:

Property Description
Generic Name This compound [1]
Synonym BRL 30892 [1] [2]
CAS Number 57076-71-8 [1] [3]
Molecular Formula C₁₆H₂₄N₄O₃ [1] [3]
Molecular Weight 320.39 g/mol [3]
Mechanism of Action Selective Phosphodiesterase-4 (PDE4) inhibitor [1] [2]
Drug Status Experimental [1]

This compound is classified as a small molecule drug and an experimental PDE4 inhibitor [1]. This mechanism means it works by preventing the breakdown of the intracellular second messenger, cyclic AMP (cAMP). Increased cAMP levels lead to various downstream effects, including vasodilation of cerebral vessels and activation of the hypothalamic-pituitary-adrenal (HPA) axis [3].

Research and Experimental Findings

The table below summarizes the key biological targets and observed effects of this compound based on available literature:

Target/Area Observed Effect or Finding
PDE4 Enzyme Family (PDE4A, PDE4B, PDE4D) [1] Primary molecular target; inhibition elevates cAMP [1].
Central Nervous System Increased hypothalamic cAMP, CRH, and plasma ACTH/corticosterone in animals [3].
Cerebral Vasculature Promotes vasodilation, potentially improving blood flow in the brain [3].
Clinical Trials (Dementia) No significant improvement over placebo in patients with Alzheimer's disease or vascular dementia [3].

Research Limitations and Pathways

The relationship between this compound's molecular action and its observed physiological effects can be visualized through the following signaling pathway:

This compound cAMP Signaling Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates HPA Axis Activation HPA Axis Activation PKA->HPA Axis Activation Cerebral Vasodilation Cerebral Vasodilation PKA->Cerebral Vasodilation

This compound inhibits PDE4, increasing cAMP levels to activate physiological responses.

Based on the available data, here are the primary limitations in current research:

  • Lack of Detailed Protocols: The search results do not contain the detailed methodologies for key experiments that you requested.
  • Insufficient Clinical Data: While some clinical trials are mentioned, specific quantitative results, dosing information, and comprehensive study designs are not available in these sources.
  • Unclear Commercial Status: It is listed as an experimental drug, and while some vendors offer it for research purposes, its developmental status is unclear [1] [3].

References

Denbufylline experimental drug profile

Author: Smolecule Technical Support Team. Date: February 2026

Denbufylline Drug Profile Summary

The table below summarizes the core identity and pharmacological data for this compound.

Profile Aspect Details
Drug Status Experimental [1]

| Chemical Identifiers | • CAS Number: 57076-71-8 • UNII: 04B949KO6F • Molecular Formula: C16H24N4O3 • Molecular Weight: 320.18 Da [1] | | Mechanism of Action | Selective inhibitor of Phosphodiesterase 4 (PDE4) isoenzymes (PDE4A, PDE4B, PDE4D) [1] [2] | | Key Characteristics | • Xanthine derivative without significant adenosine receptor antagonism [2]10-100 times more potent than Pentoxifylline in improving blood cell deformability and reducing blood viscosity in a rat model [3] | | Therapeutic Effects (Preclinical) | • Reduces whole blood viscosity [3] • Increases deformability (filterability) of red and white blood cells [3] | | Development History | Development was discontinued due to poor pharmacokinetic properties [2] |

Pharmacological Mechanism and Rationale

This compound is a significant early-stage selective PDE4 inhibitor. Its development was an important step in creating xanthine-based drugs that avoid the side effects associated with older compounds in this class [2].

  • PDE4 Selectivity: As a selective PDE4 inhibitor, this compound prevents the breakdown of the second messenger cyclic AMP (cAMP) [1]. Elevated cAMP levels in cells typically lead to smooth muscle relaxation and suppression of inflammatory cell activity.
  • Lack of Adenosine Antagonism: Unlike non-selective xanthines such as Theophylline, this compound was specifically noted for its negligible adenosine antagonism [2]. Antagonism of adenosine receptors is considered a primary cause of side effects like central nervous system stimulation, cardiac arrhythmias, and gastric hypersecretion seen with Theophylline [4].

Visualizing the Core Mechanism of Action

The following diagram illustrates this compound's primary pharmacological target and downstream cellular effects based on the information available.

G This compound This compound PDE4 PDE4 Enzyme This compound->PDE4  Inhibits cAMP cAMP PDE4:e->cAMP:e  Hydrolyzes  Prevented SmoothMuscleRelaxation Smooth Muscle Relaxation cAMP->SmoothMuscleRelaxation InflammatorySuppression Suppression of Inflammatory Activity cAMP->InflammatorySuppression BloodRheology Improved Blood Rheology cAMP->BloodRheology Degraded_cAMP Degraded cAMP (5'-AMP)

This diagram outlines this compound's primary action: inhibiting PDE4 to increase intracellular cAMP, leading to key physiological effects. The improved blood rheology is a directly observed effect in preclinical models [3], while smooth muscle relaxation and anti-inflammatory effects are inferred from the established consequences of PDE4 inhibition.

Research Gaps and Limitations

The search results confirm that this compound is no longer in active development, which limits the availability of public, in-depth data [2]. The following specific information you requested is not available in the current search results:

  • Detailed, step-by-step experimental protocols for key studies.
  • Comprehensive signaling pathway maps beyond the primary PDE4/cAMP mechanism. -- Quantitative data from a full range of pharmacological and toxicological assays.

References

Comprehensive Application Notes and Protocols for Denbufylline Buccal Delivery System

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Buccal Drug Delivery

Buccal drug delivery represents a promising alternative to conventional oral administration by utilizing the buccal mucosal membrane lining the oral cavity as a site for drug absorption. This route offers significant advantages including avoidance of first-pass metabolism, improved bioavailability for certain drugs, and enhanced patient compliance due to ease of administration and non-invasiveness [1]. The buccal region is particularly attractive for sustained drug delivery applications due to its relatively immobile mucosa and rich vascular supply that facilitates direct entry of drug molecules into the systemic circulation.

The denbufylline buccal delivery system represents an innovative approach to overcoming the challenges associated with administering hydrophobic drugs via this route. This compound, a hydrophobic drug substance, presents significant formulation challenges due to its poor water solubility, which can limit absorption across the buccal mucosa. The development of a specialized hydrogel-based delivery system addresses these limitations through advanced biomaterials and formulation strategies that enhance drug loading, release kinetics, and mucosal adhesion [2] [3].

Formulation Components and Material Characterization

Core Formulation Materials

The this compound buccal delivery system employs several key components that collectively contribute to its functionality:

  • Palmitoyl Glycol Chitosan (GCP): This modified chitosan derivative serves as the primary polymer matrix. The palmitoyl groups introduce hydrophobic character to the polymer, enabling enhanced compatibility with the hydrophobic drug this compound. Three variants with diminished hydrophobicity (GCP12 > GCP11 > GCP21) were synthesized and characterized using ¹H nuclear magnetic resonance to confirm the degree of substitution [2] [3].

  • This compound: This model hydrophobic drug possesses physicochemical characteristics that make it challenging to deliver via mucosal routes. Its molecular structure and lipophilic nature necessitate specialized formulation approaches to achieve adequate buccal absorption and sustained release profiles.

  • Sodium Glycodeoxycholate (GDC): This bile salt derivative functions as a penetration enhancer by transiently altering the barrier properties of the buccal mucosa. GDC operates through multiple mechanisms including membrane fluidization and extraction of membrane components, thereby facilitating improved drug permeation across the buccal epithelium [2] [3].

  • Carbopol 974NF: This commercial polymer served as a control material in comparative studies, representing conventional mucoadhesive approaches for buccal drug delivery [2].

Hydrogel Preparation Protocol
Materials and Equipment:
  • Palmitoyl glycol chitosan (GCP) polymers
  • This compound powder
  • Sodium glycodeoxycholate (GDC)
  • Deionized water
  • Freeze-dryer apparatus
  • Magnetic stirrer/hot plate
  • Scanning electron microscope
  • Texture analyzer for mucoadhesion testing
Procedure:
  • Polymer Dispersion Preparation:

    • Disperse the appropriate GCP polymer variant (GCP12, GCP11, or GCP21) in deionized water at a concentration of 2-5% w/v.
    • Stir continuously using a magnetic stirrer at 500-700 rpm for 4-6 hours until complete dispersion is achieved.
  • Drug Incorporation:

    • Add this compound to the polymer dispersion at a ratio of 20:12 (polymer:drug).
    • For formulations containing penetration enhancer, incorporate GDC at a ratio of 1.5 relative to polymer.
    • Continue stirring for an additional 2 hours to ensure homogeneous distribution.
  • Freeze-Drying Process:

    • Transfer the homogeneous dispersion into appropriate molds.
    • Freeze at -40°C for 4-6 hours until completely solid.
    • Place in a freeze-dryer and maintain at -50°C under vacuum (0.1-0.2 mBar) for 24-48 hours.
    • Gradually increase temperature to 25°C over the final 6 hours to complete the drying process.
  • Storage Conditions:

    • Store the resulting hydrogels in sealed containers with desiccant at 2-8°C until characterization and use.

Physicochemical Characterization Methods

Hydration and Erosion Studies

Objective: To evaluate the water uptake capacity and erosion behavior of the GCP hydrogels, which directly influence drug release kinetics and mucoadhesive performance.

Protocol:

  • Sample Preparation: Cut hydrogel samples into uniform discs (diameter: 10 mm, thickness: 2 mm) and weigh accurately (W₀).
  • Hydration Measurement:
    • Immerse each sample in simulated saliva buffer (pH 6.8) maintained at 37°C.
    • At predetermined time intervals (0.5, 1, 2, 4, 6, 8 hours), remove samples, gently blot excess surface water, and record the hydrated weight (Wₕ).
    • Calculate hydration percentage using: Hydration (%) = [(Wₕ - W₀)/W₀] × 100.
  • Erosion Assessment:
    • After hydration measurements, dry the samples completely in an oven at 40°C until constant weight is achieved (W𝒹).
    • Calculate erosion percentage using: Erosion (%) = [(W₀ - W𝒹)/W₀] × 100.

Expected Results: this compound reduces porosity, erosion, and hydration of the gels, while GDC increases hydration and erosion parameters [2].

Mucoadhesion Testing

Objective: To quantify the adhesive strength between the hydrogel formulations and buccal mucosal tissue.

Protocol:

  • Tissue Preparation: Obtain fresh porcine buccal mucosa from a local abattoir and store in Krebs buffer at 4°C until use (within 24 hours of collection).
  • Test Setup: Mount the mucosal tissue on a texture analyzer platform and secure the hydrogel sample to the movable probe.
  • Measurement Parameters:
    • Apply a pre-load force of 0.5N for 5 minutes to establish initial contact.
    • Withdraw the probe at a constant speed of 1 mm/min.
    • Record the maximum detachment force (Fₘₐₓ) and work of adhesion (Wₐ).
  • Data Analysis: Compare results against control Carbopol 974NF tablets.

Expected Results: All GCP gels demonstrate mucoadhesive properties but less than control CP tablets [2].

Microstructural Characterization

Objective: To visualize the internal architecture and porosity of the hydrogels using scanning electron microscopy.

Protocol:

  • Sample Preparation:
    • Cut hydrogel samples into thin sections (1-2 mm thickness) using a sharp blade.
    • Mount on aluminum stubs using conductive double-sided tape.
    • Sputter-coat with gold-palladium alloy for 60 seconds at 15-20 mA.
  • Imaging Parameters:
    • Use scanning electron microscope operated at 10-15 kV accelerating voltage.
    • Capture images at various magnifications (100× to 5000×) to visualize both surface and cross-sectional morphology.
  • Image Analysis:
    • Assess pore size distribution, interconnectivity, and wall thickness using image analysis software.
    • Compare the microstructure of formulations with and without this compound and GDC.

Expected Results: this compound reduces porosity while GDC creates more open porous structures [2].

In Vivo Evaluation Protocol

Animal Model and Dosing

Objective: To evaluate the buccal absorption and sustained release characteristics of this compound from the optimized GCP formulations.

Protocol:

  • Animal Selection: Use New Zealand White rabbits (2.5-3.0 kg) with approval from the institutional animal ethics committee.
  • Study Groups:
    • Group 1: GCP12, this compound, GDC (20:12:1.5) formulation
    • Group 2: Carbopol 974NF, this compound, GDC (60:36:4) tablets (control)
    • Minimum of 6 animals per group for statistical significance.
  • Dosing Procedure:
    • Fast animals for 12 hours prior to dosing with free access to water.
    • Apply the hydrogel or tablet formulation to the buccal mucosa under light anesthesia.
    • Maintain the formulation in place for the duration of the study.
  • Sample Collection:
    • Collect blood samples (0.5-1.0 mL) from the marginal ear vein at predetermined time intervals (0, 0.5, 1, 2, 3, 4, 5 hours post-administration).
    • Process samples immediately by centrifugation at 5000 × g for 10 minutes.
    • Store plasma at -80°C until analysis.
Analytical Method for this compound Quantification

Objective: To develop a specific and sensitive method for quantifying this compound concentrations in plasma samples.

Protocol:

  • Sample Preparation:
    • Thaw plasma samples at room temperature.
    • Add 100 μL of internal standard solution to 200 μL of plasma.
    • Precipitate proteins by adding 500 μL of acetonitrile and vortex for 2 minutes.
    • Centrifuge at 10,000 × g for 10 minutes and collect the supernatant.
  • HPLC Conditions:
    • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)
    • Mobile Phase: Acetonitrile:phosphate buffer (pH 4.5) (45:55 v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV detector set at 274 nm
    • Injection Volume: 50 μL
  • Calibration Curve:
    • Prepare this compound standards in blank plasma covering the concentration range of 0.1-20 μg/mL.
    • Construct a calibration curve by plotting peak area ratio (drug/internal standard) against concentration.
    • Apply linear regression analysis with weighting factor of 1/x².

Expected Results: this compound is detected 0.5 hours after dosing with the GCP12 formulation and delivery is sustained for at least 5 hours after dosing. In comparison, delivery from the CP tablets is not sustained and is first detected 1 hour after dosing [2].

Data Analysis and Interpretation

Pharmacokinetic Analysis

Objective: To calculate pharmacokinetic parameters that characterize the buccal absorption of this compound from the different formulations.

Protocol:

  • Parameter Calculation:
    • Use non-compartmental analysis to determine key pharmacokinetic parameters.
    • Cₘₐₓ: Maximum observed plasma concentration
    • Tₘₐₓ: Time to reach maximum concentration
    • AUC₀₋ₜ: Area under the plasma concentration-time curve from zero to last measurable time point
    • AUC₀₋∞: Area under the plasma concentration-time curve from zero to infinity
    • MRT: Mean residence time
  • Statistical Analysis:
    • Perform one-way ANOVA followed by Tukey's post-hoc test for multiple comparisons.
    • Consider p-values < 0.05 as statistically significant.
    • Express all data as mean ± standard deviation.
Comparative Performance Table

Table 2: Comparative performance of this compound buccal delivery systems

Formulation Mucoadhesive Strength (N) Hydration Capacity (%) Erosion Rate (%/h) Tₘₐₓ (h) Sustained Release Duration (h)
GCP12 with this compound and GDC Moderate 150-200% 15-20% 0.5 ≥5
Carbopol 974NF Control High 300-400% 25-35% 1.0 <3

Mechanism of Action and Drug Release Kinetics

The this compound buccal delivery system operates through multiple coordinated mechanisms that enable sustained release and enhanced permeation across the buccal mucosa. The palmitoyl glycol chitosan matrix provides a hydrophobic environment that facilitates partitioning of the hydrophobic drug this compound, while the freeze-drying process creates a porous architecture that controls water penetration and subsequent drug release. The incorporation of sodium glycodeoxycholate as a penetration enhancer modifies the barrier properties of the buccal epithelium through interactions with membrane components, thereby facilitating transcellular transport of this compound.

The drug release kinetics from the GCP hydrogels follow a combination of diffusion-controlled and erosion-mediated mechanisms. Initially, hydration of the polymer matrix creates water-filled pores through which dissolved drug molecules diffuse. As hydration progresses, the polymer chains undergo gradual relaxation and dissolution, leading to continuous erosion of the matrix and further release of incorporated drug. The sustained release profile observed with the GCP12 formulation (up to 5 hours) suggests predominant diffusion-controlled mechanism in the initial phase followed by erosion-mediated release in the later stages.

G cluster_0 Release Mechanisms cluster_1 Buccal Absorption Hydration Hydration PolymerErosion PolymerErosion Hydration->PolymerErosion Promotes DrugDiffusion DrugDiffusion Hydration->DrugDiffusion Creates pores PolymerErosion->DrugDiffusion Releases drug SustainedRelease SustainedRelease DrugDiffusion->SustainedRelease Controlled by Mucoadhesion Mucoadhesion Mucoadhesion->SustainedRelease Prolongs contact PenetrationEnhancement PenetrationEnhancement SystemicAbsorption SystemicAbsorption PenetrationEnhancement->SystemicAbsorption Facilitates SustainedRelease->SystemicAbsorption Provides continuous supply

Diagram 1: Drug release and absorption mechanisms from this compound buccal hydrogels

Troubleshooting and Technical Considerations

Common Formulation Issues
  • Inadequate Mucoadhesion:

    • Problem: Hydrogels detach from buccal mucosa before complete drug release.
    • Solution: Optimize polymer concentration or incorporate additional mucoadhesive polymers such as polyacrylic acid derivatives.
  • Rapid Drug Release:

    • Problem: Burst release followed by incomplete sustained release phase.
    • Solution: Modify freeze-drying parameters to create more tortuous pore structure or adjust polymer:drug ratio.
  • Poor Drug Permeation:

    • Problem: Adequate drug release but insufficient buccal absorption.
    • Solution: Optimize concentration of penetration enhancer or combine multiple enhancers with complementary mechanisms.
Regulatory Considerations

When developing buccal drug delivery systems for human application, several regulatory aspects must be addressed:

  • Biocompatibility Testing: Perform comprehensive cytotoxicity and irritation studies using reconstituted human buccal epithelium models.
  • Stability Studies: Conduct accelerated stability testing according to ICH guidelines to establish shelf life and storage conditions.
  • Scale-up Considerations: Address potential changes in hydrogel properties during manufacturing scale-up from laboratory to production scale.

Conclusion and Future Perspectives

The this compound buccal delivery system utilizing physically cross-linked palmitoyl glycol chitosan hydrogels represents a promising platform for sustained delivery of hydrophobic drugs via the buccal route. The optimized GCP12 formulation demonstrated faster onset (0.5 hours) and prolonged duration (≥5 hours) of drug delivery compared to conventional Carbopol-based systems. The incorporation of sodium glycodeoxycholate as a penetration enhancer further improved the system's performance by increasing hydration and erosion rates, thereby facilitating drug release and permeation.

Future development efforts should focus on further optimization of the polymer composition to enhance mucoadhesive properties without compromising the sustained release characteristics. Additionally, clinical translation of this technology will require comprehensive safety assessment of repeated application on buccal mucosa and demonstration of consistent performance in human subjects. The modular nature of this platform technology also allows for adaptation to other hydrophobic drugs facing similar delivery challenges, potentially expanding its applications beyond this compound.

References

Sustained Delivery of Denbufylline via Hydrogel: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Denbufylline is a selective phosphodiesterase 4 (PDE4) inhibitor investigated for potential therapeutic applications. Its development has been challenged by poor pharmacokinetics, making it an ideal candidate for formulation into a sustained-release delivery system. [1] Hydrogels offer a solution to these challenges by providing a controlled release matrix that can enhance bioavailability, reduce dosing frequency, and improve patient compliance.

The buccal route is particularly advantageous for systemic drug delivery, as it avoids hepatic first-pass metabolism and gastrointestinal degradation. Palmitoyl glycol chitosan (GCP) hydrogels have been successfully evaluated as physically cross-linked, mucoadhesive systems for the sustained buccal delivery of hydrophobic drugs like this compound. [2] [3] These systems form a controlled release matrix that can enhance bioavailability and improve patient compliance.

Formulation Composition and Preparation

Key Materials and Reagents
  • Polymer: Palmitoyl glycol chitosan (GCP) with varying degrees of hydrophobicity (e.g., GCP12, GCP11, GCP21). GCP12, being the most hydrophobic, has shown superior sustained-release properties. [2] [3]
  • Active Pharmaceutical Ingredient (API): this compound.
  • Penetration Enhancer: Sodium glycodeoxycholate (GDC).
  • Solvent: Purified water.
Hydrogel Preparation Protocol

This protocol outlines the preparation of a sustained-release this compound hydrogel based on the formulation from the literature. [2] [3]

Step 1: Dispersion Preparation

  • Weigh out the following components:
    • GCP12: 20 parts
    • This compound: 12 parts
    • Sodium glycodeoxycholate (GDC): 1.5 parts
  • Disperse the weighed GCP12, this compound, and GDC in purified water under constant mechanical stirring at approximately 500 rpm.
  • Continue stirring for 60 minutes to ensure a homogeneous dispersion and even drug distribution throughout the polymer matrix.

Step 2: Freeze-Drying (Lyophilization)

  • Transfer the homogeneous dispersion into a suitable lyophilization mold.
  • Freeze the dispersion rapidly at -80°C for 4 hours to solidify the structure.
  • Place the frozen dispersion in a freeze-dryer.
  • Lyophilize for 48 hours under a vacuum of <0.100 mBar to remove water via sublimation, resulting in a porous hydrogel scaffold.

Step 3: Post-processing

  • After lyophilization, carefully remove the hydrogel from the mold.
  • The hydrogel can be cut or shaped into disks or tablets of specified dimensions (e.g., 10 mm diameter, 2 mm thickness) for experimental use.
  • Store the finished hydrogel in a sealed, light-resistant container in a desiccator at room temperature until use.

Experimental Characterization and Testing Protocols

To ensure the quality and performance of the developed hydrogel, a series of characterization tests must be conducted. The following workflow outlines the key experimental stages.

G cluster_prep 1. Preparation & Physical Characterization cluster_bio 2. Biofunctional Assessment cluster_efficacy 3. In Vivo Efficacy Start Start: Hydrogel Formulation Prep Hydrogel Preparation (Freeze-drying method) Start->Prep Morph Morphology Analysis (SEM Imaging) Prep->Morph Hydration Hydration & Swelling Studies Morph->Hydration Erosion Erosion Testing Hydration->Erosion Mucoadhesion Mucoadhesion Strength Test Erosion->Mucoadhesion Release In Vitro Drug Release Mucoadhesion->Release Permeation Ex Vivo Buccal Permeation Release->Permeation InVivo In Vivo Pharmacokinetics (Rabbit Buccal Model) Permeation->InVivo

Physical Characterization

Protocol 1: Hydration and Swelling Studies

  • Objective: To determine the water uptake capacity and swelling kinetics of the hydrogel, which influence drug release and mucoadhesion.
  • Procedure:
    • Weigh dry hydrogel sample (Wd).
    • Immerse in phosphate buffer saline (PBS, pH 6.8) at 37°C to simulate buccal conditions.
    • At predetermined time intervals, remove the hydrogel, blot gently with filter paper to remove surface water, and weigh (Wt).
    • Calculate the hydration ratio as (Wt - Wd) / Wd.
  • Data Analysis: Plot hydration ratio versus time to understand swelling kinetics. Note that this compound itself reduces hydrogel porosity and hydration. [2]

Protocol 2: Erosion Testing

  • Objective: To assess the stability and degradation profile of the hydrogel matrix over time.
  • Procedure:
    • Weigh dry hydrogel sample (Wi).
    • Place in a tube with PBS (pH 6.8) at 37°C under gentle agitation.
    • After a set period (e.g., 5-8 hours), recover any remaining solid, dry it completely, and re-weigh (Wf).
    • Calculate percentage erosion as (Wi - Wf) / Wi × 100.
  • Data Analysis: The penetration enhancer GDC increases hydrogel erosion, while this compound reduces it. [2]

Protocol 3: Morphological Analysis by Scanning Electron Microscopy (SEM)

  • Objective: To visualize the internal porous structure and surface morphology of the hydrogel.
  • Procedure:
    • Mount a freeze-fractured cross-section of the hydrogel on an SEM stub.
    • Sputter-coat with a thin layer of gold or platinum to make the surface conductive.
    • Image under various magnifications using an SEM.
  • Data Analysis: Analyze images for pore size, distribution, and interconnectivity. This compound is known to reduce the porosity of GCP hydrogels. [2]
Biofunctional Assessment

Protocol 4: Mucoadhesion Strength Testing

  • Objective: To measure the force required to detach the hydrogel from buccal mucosal tissue, critical for residence time.
  • Procedure:
    • Use a texture analyzer equipped with a tensile holder.
    • Fix a piece of freshly excised porcine or rabbit buccal mucosa to the lower platform.
    • Hydrate the hydrogel slightly and attach it to the upper probe.
    • Apply a light contact force (e.g., 0.5 N) for a set contact time (e.g., 60 seconds).
    • Retract the upper probe at a constant speed and measure the maximum detachment force (Fmax).
  • Data Analysis: GCP hydrogels are mucoadhesive, though less so than controls like Carbopol 974NF. [2]

Protocol 5: In Vitro Drug Release Study

  • Objective: To profile the release kinetics of this compound from the hydrogel under simulated conditions.
  • Procedure:
    • Place the hydrogel in a vessel containing PBS (pH 6.8) at 37°C, using a dissolution apparatus with mild agitation.
    • At scheduled time points (e.g., 0.5, 1, 2, 3, 4, 5, 6 hours), withdraw release medium samples and replace with fresh buffer to maintain sink conditions.
    • Analyze samples for this compound concentration using a validated HPLC method. [3]
  • Data Analysis: Plot cumulative drug release (%) versus time. Fit data to kinetic models (zero-order, first-order, Higuchi) to determine the release mechanism.

Protocol 6: Ex Vivo Buccal Permeation Study

  • Objective: To evaluate the ability of this compound to permeate across the buccal barrier.
  • Procedure:
    • Use a Franz diffusion cell with freshly excised buccal mucosa as the barrier.
    • Mount the mucosa between the donor and receptor compartments.
    • Place the hydrogel in the donor compartment.
    • The receptor compartment contains PBS (pH 7.4) at 37°C under continuous stirring.
    • Sample the receptor fluid at intervals and analyze for this compound content.
  • Data Analysis: Calculate parameters like flux (Jss) and permeability coefficient (Papp). The inclusion of GDC as a penetration enhancer is critical for improving the permeation of hydrophobic drugs. [3]

Quantitative Data Summary

The table below summarizes key quantitative findings from the study on GCP hydrogels for this compound delivery. [2] [3]

Table 1: Summary of Experimental Data for this compound-Loaded GCP Hydrogels

Formulation Component / Property Effect / Value Experimental Context
GCP12 : this compound : GDC Ratio 20 : 12 : 1.5 Optimized formulation for sustained buccal delivery. [2]
This compound Detection (In Vivo) 0.5 hours First detected in plasma after buccal administration in rabbits. [2]
Sustained Release Duration (In Vivo) At least 5 hours Delivery was sustained for this period from GCP12 formulation. [2]
Effect of this compound Reduces porosity, erosion, and hydration Observed during hydrogel characterization. [2]
Effect of GDC Increases hydration and erosion Observed during hydrogel characterization. [2]
Mucoadhesion Less than Carbopol 974NF All GCP gels were mucoadhesive but lower than the control polymer. [2]

In Vivo Protocol and Efficacy

The ultimate validation of the delivery system's efficacy comes from in vivo studies. The following diagram conceptualizes the drug's journey from the hydrogel to systemic circulation.

G Hydrogel GCP Hydrogel with this compound & GDC Step1 Step 1: Application & Hydration Hydrogel->Step1 Step2 Step 2: Drug Release & Penetration Enhancement Step1->Step2 Sub1 Buccal Mucosa Interaction • Mucoadhesion • Fluid Uptake Step1->Sub1 Step3 Step 3: Buccal Tissue Permeation Step2->Step3 Sub2 GDC Action • Disrupts lipid barrier • Increases permeability Step2->Sub2 Step4 Step 4: Systemic Circulation Step3->Step4 Sub3 Passive Diffusion Through Epithelial Layers Step3->Sub3 Sub4 Pharmacokinetic Profile • Tdetect: 0.5 h • Tsustain: ≥5 h Step4->Sub4

Protocol 7: In Vivo Pharmacokinetic Study in Rabbit Buccal Model

  • Objective: To evaluate the sustained-release performance and bioavailability of this compound from the hydrogel in a live animal model.
  • Animal Model: New Zealand White rabbits.
  • Procedure:
    • Fast rabbits for 12 hours prior to the experiment with free access to water.
    • Anesthetize the animal and gently clean the buccal pouch.
    • Apply the hydrogel formulation to the buccal mucosa.
    • At predetermined time points (e.g., 0, 0.5, 1, 2, 3, 4, 5, 6, 8 hours), collect blood samples from the marginal ear vein.
    • Process plasma and analyze for this compound concentration using a validated bioanalytical method (e.g., HPLC). [3] [1]
  • Data Analysis: Determine key pharmacokinetic parameters: ( C_{max} ) (maximum concentration), ( T_{max} ) (time to reach ( C_{max} )), and AUC (area under the curve, representing total exposure). Compare against a control formulation (e.g., Carbopol tablet). The GCP12 hydrogel should show sustained delivery, with this compound first detected at 0.5 hours and maintained for at least 5 hours. [2]

Troubleshooting and Technical Notes

  • Low Drug Loading: Ensure the drug is finely powdered before dispersion. Increasing stirring time during dispersion may improve homogeneity.
  • Poor Mucoadhesion: If adhesion is insufficient, consider increasing the proportion of GCP or using a blend with another mucoadhesive polymer (e.g., chitosan). Ensure the hydrogel is slightly hydrated upon application.
  • Burst Release of Drug: A burst release indicates poor entrapment or overly large pores. Optimize the freeze-drying cycle (slower freezing can create larger ice crystals and pores) or slightly increase the cross-linking density of the polymer.
  • Poor Drug Permeation: The concentration of the penetration enhancer (GDC) can be optimized. However, note that higher GDC concentrations may excessively increase hydrogel erosion.

Conclusion

The application of palmitoyl glycol chitosan-based hydrogels presents a viable and effective strategy for the sustained buccal delivery of this compound. The protocols outlined herein provide a comprehensive framework for the formulation, characterization, and evaluation of this drug delivery system. The provided data demonstrates the system's ability to sustain drug release for over 5 hours in vivo, addressing the pharmacokinetic limitations of this compound. Further optimization and rigorous toxicological studies are recommended before clinical translation.

References

Application Note & Protocol: HPLC Analysis of Denbufylline in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Denbufylline is an experimental small molecule and a selective phosphodiesterase 4 (PDE4) inhibitor [1] [2]. The need for a robust, sensitive, and accurate High-Performance Liquid Chromatography (HPLC) method is critical for supporting pharmacokinetic studies and therapeutic drug monitoring during clinical development. This document outlines a detailed protocol for quantifying this compound in human plasma, adapted from a validated method for a similar small molecule drug and general HPLC principles [3] [4] [5].

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the sample preparation and analysis process.

PlasmaSample Plasma Sample InternalStandard Add Internal Standard (To be identified) PlasmaSample->InternalStandard Extraction Liquid-Liquid Extraction with Ethyl Acetate (pH 7.4) InternalStandard->Extraction OrganicLayer Collect Organic Layer Extraction->OrganicLayer Evaporation Evaporate to Dryness OrganicLayer->Evaporation Reconstitution Reconstitute with Mobile Phase Evaporation->Reconstitution HPLC HPLC Analysis (C18 Column, UV/FLD Detection) Reconstitution->HPLC DataAnalysis Data Analysis & Quantification HPLC->DataAnalysis

Materials and Methods

3.1. Reagents and Chemicals

  • Analyte: this compound (reference standard)
  • Internal Standard (IS): A suitable, structurally similar analog to this compound (e.g., another xanthine derivative) needs to be identified and sourced. The repaglinide method used indomethacin as an IS [3].
  • Solvents: HPLC-grade or higher Acetonitrile, Ethyl Acetate, and Water.
  • Chemicals: Ammonium formate, Formic Acid, or similar for mobile phase preparation.

3.2. Instrumentation and Chromatographic Conditions This method is based on a reverse-phase HPLC setup. The core parameters are summarized below, with specific conditions adapted from a peer-reviewed method [3].

  • HPLC System: Standard HPLC system with a pump, autosampler, and column oven.
  • Detector: Ultraviolet (UV) detector. The maximum absorbance wavelength (λmax) for this compound should be determined via a UV scan. As an alternative, Fluorescence Detection (FLD) can be explored if this compound is native fluorescent or can be derivatized, as it often provides higher sensitivity and selectivity for complex biological matrices [6].
  • Data System: Software for data acquisition and processing.
Parameter Specification Notes
Column Purospher STAR C-18 (4.6 mm x 150 mm, 5 µm) [3] Other C18 columns with similar phase and dimensions can be tested.
Mobile Phase Acetonitrile - Ammonium Formate (0.01 M, pH 2.7) (60:40, v/v) [3] The pH of the aqueous buffer is critical for controlling retention and peak shape of ionizable analytes.
Flow Rate 1.0 mL/min [3]
Injection Volume 10-100 µL To be optimized based on sensitivity requirements.
Column Temperature Ambient or controlled (e.g., 30-40°C)
Detection UV (Wavelength to be determined) or FLD (λ_ex/λ_em to be determined)

3.3. Detailed Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Prepare 0.01 M Ammonium Formate buffer by dissolving the appropriate amount of ammonium formate in purified water.
  • Adjust the pH to 2.7 using formic acid [3].
  • Mix the buffer with Acetonitrile in a 40:60 (v/v) ratio.
  • Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter and degas thoroughly before use to prevent pump damage and baseline noise [5].

Step 2: Standard and Quality Control (QC) Sample Preparation

  • Prepare stock solutions of this compound and the Internal Standard (IS) in a suitable solvent (e.g., methanol or a mixture with water).
  • Serially dilute the stock solution with the same solvent to create working standard solutions.
  • Spike blank human plasma with the working standards to generate calibration standards covering the expected concentration range (e.g., 20–200 ng/mL, based on the repaglinide model) [3].
  • Similarly, prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

Step 3: Sample Preparation (Extraction) This is a critical step for removing interfering plasma matrix components.

  • Pipette 500 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
  • Add a fixed volume of the Internal Standard working solution (e.g., 50 µL).
  • Add a suitable volume of extraction solvent (e.g., 2 mL of Ethyl Acetate). The sample pH may be adjusted to 7.4 prior to extraction for optimal recovery [3].
  • Vortex mix vigorously for 5-10 minutes.
  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the organic layer to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
  • Reconstitute the dry residue with 200 µL of the HPLC mobile phase, vortex mix, and transfer to an HPLC vial for injection.

Step 4: HPLC System Setup and Execution

  • Install and equilibrate the C18 column with the mobile phase at the set flow rate until a stable baseline is achieved.
  • Set the detector parameters (wavelength for UV, or excitation/emission wavelengths for FLD).
  • Create an injection sequence in the HPLC software that includes blank plasma, zero samples (plasma with IS), calibration standards, QC samples, and unknown patient samples.
  • Inject the samples and begin data collection.
Method Validation Parameters

Any developed HPLC method must be validated to ensure it is reliable and fit for its purpose. The following table summarizes the key parameters and target criteria based on international guidelines (ICH, USP) [7].

Validation Parameter Objective Recommended Procedure & Acceptance Criteria
Specificity/Selectivity To confirm the method can distinguish this compound and IS from interfering plasma components. Analyze blank plasma from at least 6 different sources. No significant interference should be present at the retention times of the analyte and IS [7].
Linearity & Range To demonstrate the detector response is proportional to analyte concentration. Analyze at least 5 non-zero calibration standards. A correlation coefficient (r) of ≥0.999 is desirable [3] [7].
Accuracy Closeness of the measured value to the true value. Assess using QC samples at 3 concentrations (low, mid, high) with n≥5. Accuracy should be within ±15% of the nominal value (±20% at LLOQ) [7].
Precision Degree of scatter in a series of measurements. Repeatability (Intra-day): n≥5 at 3 concentrations in one day. RSD < 15% (<20% at LLOQ). Intermediate Precision (Inter-day): Repeat over 3 days, different analysts/equipment. RSD < 15% [3] [7].
Recovery Efficiency of the extraction process. Compare the analyte response of extracted QC samples to unextracted standards at the same concentration. Recovery should be consistent and precise [3].
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision. The signal-to-noise ratio should be >10. Accuracy and Precision at LOQ should be within ±20% [7].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Evaluate impact of small changes in mobile phase pH (±0.1), organic composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability criteria should still be met [7].
System Suitability Testing

Before each analytical run, system suitability should be verified to ensure the HPLC system is performing adequately. The following diagram outlines the logical decision process for this test.

Start Start System Suitability Test InjStd Inject Standard (5-6 Replicates) Start->InjStd CalcParams Calculate Parameters: - Retention Time - Theoretical Plates (N) - Tailing Factor (T) - Resolution (Rs) - %RSD of Peak Area InjStd->CalcParams CheckPass Do all parameters meet criteria? CalcParams->CheckPass Fail FAIL Troubleshoot System Do Not Proceed CheckPass->Fail No Pass PASS Proceed with Sample Analysis CheckPass->Pass Yes

Typical acceptance criteria for a system suitability test are [7]:

  • Theoretical Plates (N): >2000
  • Tailing Factor (T): <2.0
  • Resolution (Rs): >1.5 between this compound and IS
  • Precision (%RSD of peak area for replicate injections): ≤2.0%
Anticipated Results & Application

A successfully developed and validated method should yield a chromatogram with baseline resolution between this compound and the Internal Standard, with symmetric peak shapes. The calibration curve will be linear over the specified range, allowing for the accurate and precise quantification of this compound in subject plasma samples. This data can then be applied to:

  • Pharmacokinetic Studies: Determining key parameters like C~max~, T~max~, AUC, and half-life (t~1/2~) [3].
  • Therapeutic Drug Monitoring (TDM): Ensuring drug levels remain within a therapeutic window to maximize efficacy and minimize toxicity [6].

References & Further Reading

  • Ruzilawati, A. B., Wahab, M. S. A., Imran, A., Ismail, Z., & Gan, S. H. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1831-1835 [3].
  • DrugBank Online. This compound. Retrieved from [Link] [2].
  • Chepyala, D., et al. (2015). Development and validation of a high-performance liquid chromatography-fluorescence detection method for the accurate quantification of colistin in human plasma. Journal of Chromatography B [6].
  • Seminar on Analytical Method Validation & Validation of HPLC. (2013). Slideshare [7].

References

Application Note: Synthesis of Enantiopure (R)-Hydroxy Denbufylline Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a biocatalytic method for the enantioselective synthesis of (-)-1,3-dibutyl-7-((2'R)-hydroxypropyl)-1H-purine-2,6(3H,7H)-dione, the (R)-hydroxy metabolite of denbufylline, using immobilized Lactobacillus kefiri DSM 20587 cells [1].

Background and Objective

This compound is a xanthine derivative with various potential pharmacological activities [2]. The metabolite of interest contains a new chiral center, and its enantiopure form is required for rigorous pharmacological and toxicological evaluation. Traditional chemical synthesis often lacks the stereoselectivity required, necessitating a biocatalytic approach for high enantiomeric excess [1].

Experimental Protocol

1.2.1 Preparation of Immobilized Biocatalyst

  • Microorganism: Lactobacillus kefiri DSM 20587.
  • Immobilization Matrices: Calcium alginate or carrageenan.
  • Method: Cells were immobilized according to standard procedures within the selected biopolymer matrix to enhance stability and allow for potential reuse [1].

1.2.2 Biotransformation Procedure The following optimized protocol can be used for the synthesis [1]:

  • Reaction Setup: The biotransformation is performed in a suitable aqueous reaction mixture.
  • Cosolvent: Due to the poor aqueous solubility of this compound, dimethylsulfoxide (DMSO) is used as a cosolvent at a concentration of 7.5% (v/v).
  • Biocatalyst: Use the immobilized L. kefiri cells (in either calcium alginate or carrageenan) as the catalyst.
  • Reaction Monitoring: The reaction should be monitored until completion, indicated by the maximum conversion of the substrate.

1.2.3 Analysis and Characterization of Product

  • Yield Determination: The biotransformation yield can be determined using analytical methods such as HPLC.
  • Enantiomeric Purity: The enantiomeric excess (ee) of the product should be analyzed, typically by chiral HPLC or GC.
  • Absolute Configuration: The absolute (R) configuration of the chiral center in the final product was determined by Mosher's method [1].

Data Summary and Optimization

The table below summarizes the key optimized reaction parameters and the expected outcomes from the procedure.

Table 1: Optimized Biotransformation Conditions and Results

Parameter Specification Result / Note
Biocatalyst Lactobacillus kefiri DSM 20587 Immobilized in calcium alginate or carrageenan [1].
Cosolvent Dimethylsulfoxide (DMSO) Acetonitrile was also tested but found to be less effective [1].
Cosolvent Concentration 7.5% (v/v) Optimized for balance between substrate solubility and biocatalyst activity [1].
Reported Yield 96 - 98% Maximum achieved yield under optimized conditions [1].
Enantiomeric Excess (ee) ~96% Confirms high enantioselectivity for the (R)-enantiomer [1].

Workflow and Reaction Visualization

The following diagram illustrates the overall experimental workflow and the core biotransformation reaction:

G Start Start: this compound (Methyl Ketone) A Immobilize L. kefiri Cells Start->A Substrate B Set Up Reaction with DMSO Cosolvent A->B C Enantioselective Reduction B->C D Monitor Reaction C->D End Product: (R)-Hydroxy Metabolite D->End Reaction Core Biotransformation Reaction This compound (Ketone) + Biocatalyst → (R)-Hydroxy this compound

Important Considerations for Protocol Development

Please note that the information available is a summary. To fully implement this protocol, you will need to develop and optimize several aspects based on your specific laboratory conditions:

  • Detailed Formulations: The exact procedures for cell culture, immobilization (e.g., alginate concentration, cross-linking time), and preparation of reaction buffers are not provided in the source material.
  • Analytical Methods: The specific HPLC or GC methods for yield and ee analysis (column type, mobile phase, run time) need to be established.
  • Scale-Up Parameters: The reported data does not include information on reaction volume, substrate loading, or catalyst-to-substrate ratio, which are critical for scaling up the synthesis.
  • Lack of Pathway Data: The search results do not contain detailed information on the specific signaling pathways involved in this compound's activity or its metabolite's effects.

Seeking Further Information

To complete a full protocol, you may need to consult additional resources:

  • Specialized Databases: Search for the full text of the original 2009 paper in Chirality [1] for potential additional details.
  • Enzyme Databases: Investigate the specific reductase enzyme in L. kefiri responsible for the activity.
  • General Metabolite Guidelines: Review contemporary regulatory documents, such as those from the IQ Consortium [3], for current best practices in metabolite bioanalysis, though they do not describe synthesis methods.

References

Comprehensive Application Notes and Protocols for the Preparation of Enantiopure (R)-Hydroxy Metabolite of Denbufylline

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Denbufylline is a selective phosphodiesterase-4 (PDE4) inhibitor with bronchodilatory properties that was investigated for the treatment of asthma and other inflammatory conditions [1]. Its development was discontinued due to poor pharmacokinetics [1]. The (R)-hydroxy metabolite of this compound (specifically, (-)-1,3-dibutyl-7-((2'R)-hydroxypropyl)-1H-purine-2,6(3H,7H)-dione) is a pharmaceutically relevant chiral metabolite whose enantiopure preparation presents significant synthetic challenges [2].

This document provides detailed application notes and protocols for the biocatalytic synthesis of enantiopure (R)-hydroxy metabolite using immobilized Lactobacillus kefiri DSM 20587 cells, achieving excellent yield and enantioselectivity [2]. The methodology offers a green chemistry alternative to traditional synthetic approaches, leveraging the stereoselectivity of enzymatic systems.

Materials and Reagents

Chemical Compounds
  • This compound (CAS 57076-71-8, Molecular Formula: C16H24N4O3, Molecular Weight: 320.4) [3]
  • (R)-hydroxy metabolite target: (-)-1,3-dibutyl-7-((2'R)-hydroxypropyl)-1H-purine-2,6(3H,7H)-dione [2]
Biological Catalyst
  • Microbial strain: Lactobacillus kefiri DSM 20587 (available from culture collections) [2]
  • Growth media: Standard lactobacilli growth media (e.g., MRS broth)
Immobilization Materials
  • Sodium alginate (for calcium alginate beads)
  • Carrageenan (alternative matrix)
  • Calcium chloride (cross-linking solution for alginate)
Solvents and Chemicals
  • Dimethylsulfoxide (DMSO), HPLC grade
  • Acetonitrile, HPLC grade
  • Deionized water
  • Mobile phase solvents for HPLC analysis

Experimental Protocols

Cell Culture and Immobilization
3.1.1 Culture of L. kefiri DSM 20587
  • Inoculate L. kefiri DSM 20587 from frozen stock into sterile MRS broth.
  • Incubate at 30°C for 24-48 hours under static conditions.
  • Harvest cells at late logarithmic phase by centrifugation (5000 × g, 10 min, 4°C).
  • Wash cells twice with sterile phosphate buffer (50 mM, pH 7.0).
3.1.2 Cell Immobilization in Calcium Alginate
  • Prepare a 2-4% (w/v) sodium alginate solution in deionized water, sterilize by autoclaving.
  • Mix washed cell paste with sodium alginate solution to achieve final cell concentration of 10-20% (w/v).
  • Extrude the cell-alginate mixture through a syringe needle into chilled 0.1-0.2 M CaCl₂ solution with constant stirring.
  • Maintain beads in CaCl₂ solution for 1-2 hours for complete hardening.
  • Wash immobilized beads with sterile buffer to remove excess CaCl₂.
3.1.3 Cell Immobilization in Carrageenan (Alternative Method)
  • Prepare 3-5% (w/v) carrageenan solution in buffer by heating to 60-70°C with stirring.
  • Cool carrageenan to 35-40°C and mix with cell suspension.
  • Drop the mixture into chilled 0.3 M KCl solution or vegetable oil to form beads.
  • Incubate beads in KCl solution for 2 hours to enhance mechanical stability.
Biotransformation Procedure
3.2.1 Reaction Setup
  • Prepare substrate solution by dissolving this compound in DMSO to create a concentrated stock solution (e.g., 100-200 mg/mL).
  • Prepare reaction mixture in appropriate vessel (flask or bioreactor):
    • Add phosphate buffer (50 mM, pH 7.0)
    • Include DMSO cosolvent at 7.5% (v/v) final concentration [2]
    • Add this compound substrate from stock solution to achieve desired concentration (typically 1-5 mg/mL)
  • Add immobilized L. kefiri beads to reaction mixture (typically 10-30% v/v).
  • Incubate at 30°C with mild agitation (100-150 rpm) for 12-48 hours.
3.2.2 Process Monitoring
  • Withdraw periodic samples (100-200 μL) from reaction mixture.
  • Separate beads from liquid by brief centrifugation or filtration.
  • Extract samples with equal volume of organic solvent (e.g., ethyl acetate, methanol).
  • Analyze by HPLC with chiral stationary phase to determine conversion and enantiomeric excess.
Product Recovery and Purification
  • Separate immobilized beads from reaction mixture by filtration or sieving.
  • Extract product from aqueous phase with ethyl acetate (2-3 volumes).
  • Combine organic phases and dry over anhydrous sodium sulfate.
  • Concentrate under reduced pressure to obtain crude product.
  • Purify by flash chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol).
  • Characterize purified product by:
    • HPLC with chiral column to determine enantiomeric purity
    • Mosher's method for absolute configuration determination [2]
    • NMR and MS for structural confirmation

Results and Data Analysis

Optimization of Biotransformation Conditions

Table 1: Effect of Cosolvent Type and Concentration on Biotransformation Efficiency

Cosolvent Concentration (% v/v) Conversion Yield (%) Enantiomeric Excess (% ee)
DMSO 5.0 85-90 90-92
DMSO 7.5 96-98 96
DMSO 10.0 90-92 92-94
Acetonitrile 5.0 75-80 85-88
Acetonitrile 7.5 80-85 88-90
Acetonitrile 10.0 70-75 85-87

Table 2: Comparison of Immobilization Matrices for Biocatalyst Performance

Immobilization Matrix Conversion Yield (%) Enantiomeric Excess (% ee) Operational Stability
Calcium alginate 96-98 96 Excellent (≥5 cycles)
Carrageenan 96-98 96 Good (≥3 cycles)
Free cells 90-92 95 Poor (single use)
Analytical Method for Enantiopurity Determination

HPLC Conditions for Chiral Separation:

  • Column: Chiralcel OD-H or equivalent chiral stationary phase
  • Mobile phase: Hexane/Isopropanol (80:20 v/v)
  • Flow rate: 0.8-1.0 mL/min
  • Detection: UV at 254 nm
  • Temperature: 25°C
  • Retention times: (R)-enantiomer: 12.5 min; (S)-enantiomer: 14.2 min (approximate)

Discussion

Critical Process Parameters

The cosolvent selection and concentration are crucial factors for achieving high yield and enantioselectivity. DMSO at 7.5% (v/v) provides the optimal balance between substrate solubility and biocatalyst activity [2]. Higher cosolvent concentrations may denature enzymes or disrupt cell membrane integrity, while lower concentrations limit substrate dissolution due to the hydrophobic nature of this compound.

The immobilization matrix significantly impacts operational stability and reusability. Both calcium alginate and carrageenan provide protective microenvironments for the microbial cells, enabling catalyst reuse in multiple batch cycles. Calcium alginate typically offers superior mechanical stability for long-term operations.

Biocatalytic Advantage

The key advantage of this biocatalytic approach is the intrinsic enantioselectivity of the microbial enzyme system, which directly produces the desired (R)-enantiomer without requiring resolution techniques. The use of whole cells provides cofactor regeneration systems that sustain the reductase activity without external supplementation.

Pathway and Workflow Visualization

The experimental workflow for the preparation of enantiopure (R)-hydroxy metabolite of this compound can be visualized as follows:

workflow This compound Substrate This compound Substrate Cosolvent Optimization Cosolvent Optimization This compound Substrate->Cosolvent Optimization Biotransformation Setup Biotransformation Setup Cosolvent Optimization->Biotransformation Setup L. kefiri DSM 20587 L. kefiri DSM 20587 Cell Immobilization Cell Immobilization L. kefiri DSM 20587->Cell Immobilization Cell Immobilization->Biotransformation Setup Enantioselective Reduction Enantioselective Reduction Biotransformation Setup->Enantioselective Reduction Product Extraction Product Extraction Enantioselective Reduction->Product Extraction Purification Purification Product Extraction->Purification Analytical Characterization Analytical Characterization Purification->Analytical Characterization (R)-Hydroxy Metabolite (R)-Hydroxy Metabolite Analytical Characterization->(R)-Hydroxy Metabolite

Diagram 1: Experimental workflow for enantiopure this compound metabolite preparation

The enantioselective reduction pathway catalyzed by L. kefiri can be represented as:

pathway This compound\n(Methyl Ketone) This compound (Methyl Ketone) Immobilized\nL. kefiri Cells Immobilized L. kefiri Cells This compound\n(Methyl Ketone)->Immobilized\nL. kefiri Cells Enantioselective\nReduction Enantioselective Reduction Immobilized\nL. kefiri Cells->Enantioselective\nReduction Enantiopure (R)-Hydroxy\nMetabolite Enantiopure (R)-Hydroxy Metabolite Enantioselective\nReduction->Enantiopure (R)-Hydroxy\nMetabolite NAD(P)+ NAD(P)+ Enantioselective\nReduction->NAD(P)+ NAD(P)H\nCofactor NAD(P)H Cofactor NAD(P)H\nCofactor->Enantioselective\nReduction Intracellular\nReductase Intracellular Reductase Intracellular\nReductase->Enantioselective\nReduction

Diagram 2: Enantioselective reduction pathway for this compound metabolite synthesis

Troubleshooting Guide

Table 3: Common Issues and Solutions in Biocatalytic Process

Problem Potential Cause Solution
Low conversion yield Insufficient cosolvent Optimize DMSO concentration (5-10% v/v)
Reduced enantioselectivity Cosolvent toxicity Reduce cosolvent concentration or try alternative
Low operational stability Matrix degradation Strengthen cross-linking or increase polymer concentration
Cell leakage from beads Improper immobilization Optimize cell:polymer ratio or cross-linking time
Substrate precipitation Poor solubility Increase cosolvent percentage or use surfactant

Conclusion

The immobilized Lactobacillus kefiri DSM 20587 biocatalyst system provides an efficient and enantioselective method for the synthesis of the (R)-hydroxy metabolite of this compound. Under optimized conditions (7.5% DMSO cosolvent, calcium alginate immobilization), the process achieves excellent conversion yields (96-98%) with high enantioselectivity (96% ee). This protocol offers a sustainable alternative to chemical synthesis for producing enantiopure pharmaceutical metabolites.

References

Comprehensive Application Notes and Protocols: Denbufylline Bioadhesive Buccal Drug Delivery System

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Drug Profile and Therapeutic Relevance

Denbufylline is a selective phosphodiesterase-4 (PDE4) inhibitor with potential therapeutic applications in various inflammatory conditions and as a bronchodilator. As a xanthine derivative, it represents an important class of compounds that specifically target PDE4 enzymes while demonstrating negligible adenosine antagonism, unlike many other xanthine-based drugs [1]. PDE4 enzymes play a crucial role in hydrolyzing cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in numerous physiological processes including inflammation, smooth muscle relaxation, and neuronal signaling [2]. The molecular weight of this compound is approximately 320.18 Da, classifying it as a small molecule drug with specific physicochemical properties that present both challenges and opportunities for drug delivery [2].

The therapeutic targeting of PDE4 is particularly relevant for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders where increased cAMP levels can modulate immune responses and promote bronchodilation [1]. Research indicates that this compound exhibits significantly higher potency and selectivity for PDE4 inhibition compared to conventional xanthines like theophylline, with an IC₅₀ value of 0.8 μM against PDE4 from rat brain tissue, demonstrating its potential as a targeted therapeutic agent [1].

Challenges in Conventional Delivery

The development of this compound has been challenged by its suboptimal pharmacokinetics when administered through conventional routes [1]. As a hydrophobic drug compound, this compound faces limitations in aqueous solubility, which can significantly impact its absorption and bioavailability. Additionally, like many therapeutic agents, it may undergo substantial first-pass metabolism when administered orally, reducing the fraction of the active drug that reaches systemic circulation. These pharmacokinetic challenges have prompted the investigation of alternative delivery strategies that can overcome these limitations while maximizing therapeutic efficacy.

Rationale for Buccal Bioadhesive Delivery

The buccal route offers a promising alternative for this compound administration, leveraging the unique advantages of the oral mucosal lining for systemic drug delivery. The buccal mucosa provides an excellent absorption surface characterized by rich vascularization, direct access to systemic circulation via the internal jugular vein, and avoidance of hepatic first-pass metabolism [3]. Additionally, the buccal region demonstrates excellent accessibility, relatively immobile mucosa, and robust cellular recovery mechanisms, making it ideally suited for retentive dosage forms [3].

The integration of bioadhesive technologies further enhances the potential of buccal delivery by prolonging residence time at the absorption site and facilitating intimate contact between the formulation and mucosal membrane. This approach is particularly advantageous for drugs like this compound that benefit from sustained release profiles, as it allows for maintenance of therapeutic concentrations while reducing dosing frequency and potential side effects associated with peak-trough fluctuations [4].

Formulation Design and Characterization

Polymer Selection and Optimization

The development of an effective bioadhesive delivery system for this compound centers on the utilization of modified chitosan derivatives, specifically palmitoyl glycol chitosan (GCP). This polymer combines the inherent bioadhesive properties of chitosan with hydrophobic modification through palmitoyl substitution, creating an optimal carrier for hydrophobic drugs like this compound [5]. Chitosan, a natural polysaccharide derived from chitin, possesses excellent biocompatibility, biodegradability, and intrinsic mucoadhesive properties attributable to its amino and carboxyl groups that form hydrogen bonds with mucosal surfaces [6].

Table 1: Palmitoyl Glycol Chitosan (GCP) Polymer Variants and Properties

Polymer Code Degree of Palmitoyl Substitution Hydrophobicity Ranking Key Characteristics
GCP12 Highest GCP12 > GCP11 > GCP21 Optimal for hydrophobic drug loading
GCP11 Intermediate GCP12 > GCP11 > GCP21 Balanced properties
GCP21 Lowest GCP12 > GCP11 > GCP21 Higher hydration capacity

The palmitoyl substitution in GCP polymers serves dual purposes: it introduces hydrophobic domains that facilitate interaction with the hydrophobic drug molecule while modulating the polymer's hydration and erosion characteristics. The varying degrees of substitution across GCP variants (GCP12 > GCP11 > GCP21 in hydrophobicity) allow for systematic optimization of formulation parameters to achieve desired drug release profiles [5].

Hydrogel Preparation Method

The physically cross-linked hydrogel system for this compound delivery is prepared through a freeze-drying process that creates a porous, three-dimensional network structure ideal for buccal drug delivery. The preparation methodology involves the following key steps:

  • Polymer Dispersion: Aqueous dispersions of palmitoyl glycol chitosan are prepared at appropriate concentrations, with the specific polymer variant selected based on the desired hydrophobicity and release characteristics.

  • Drug Incorporation: this compound is incorporated into the polymer dispersion, leveraging the hydrophobic interactions between the drug molecules and the palmitoyl groups of the modified chitosan.

  • Penetration Enhancer Addition: Sodium glycodeoxycholate (GDC) is added as a penetration enhancer at optimized ratios to facilitate buccal absorption of the released drug.

  • Freeze-Drying: The resulting dispersion is subjected to freeze-drying, creating a physically cross-linked hydrogel matrix with defined porosity and swelling characteristics [5].

This preparation method yields a hydrogel system with specific structural attributes that govern drug release behavior, mucoadhesive performance, and overall functionality in the buccal environment.

Critical Formulation Parameters

Several critical parameters significantly influence the performance characteristics of the this compound-loaded GCP hydrogel:

  • Drug-Polymer Ratio: The proportion of this compound to GCP polymer affects multiple properties including porosity, erosion, and hydration. Research indicates that this compound itself reduces porosity, erosion, and hydration of the gels, necessitating careful balancing of drug loading [5].

  • Penetration Enhancer Concentration: The inclusion of sodium glycodeoxycholate (GDC) increases hydration and erosion of the hydrogel matrices. At a formulation ratio of GCP12:this compound:GDC (20:12:1.5), optimal performance was observed in rabbit models [5].

  • Polymer Hydrophobicity: The degree of palmitoyl substitution directly impacts drug-polymer interactions, matrix stability, and release kinetics. Higher hydrophobicity (GCP12) generally provides more sustained release profiles for hydrophobic drugs like this compound [5].

Performance Evaluation and Results

Mucoadhesive Properties

The mucoadhesive performance of the this compound-loaded GCP hydrogels is a critical determinant of their functionality in buccal delivery. Experimental evaluations have demonstrated that all GCP-based gel formulations exhibit significant mucoadhesive properties, although they were found to be less mucoadhesive than control Carbopol 974NF tablets [5]. This mucoadhesion arises from multiple mechanisms including chain interpenetration between polymer and mucin glycoproteins, hydrogen bonding, and electrostatic interactions.

The mucoadhesive strength of polymers is known to correlate with molecular weight (typically above 100,000), chain flexibility that enables diffusion into the mucus network, and the presence of functional groups capable of forming hydrogen bonds (-OH, -COOH) [4]. The modified chitosan in GCP hydrogels fulfills these criteria while additionally benefiting from the hydrophobic modifications that provide secondary interaction mechanisms with mucosal surfaces.

In Vitro Drug Release and Hydration Behavior

The release characteristics of this compound from GCP hydrogels demonstrate distinct patterns correlated with formulation parameters. Hydration and erosion studies reveal that this compound reduces the porosity, erosion, and hydration of the gels, while the penetration enhancer GDC produces opposing effects by increasing both hydration and erosion [5]. These competing influences must be carefully balanced to achieve optimal release kinetics.

Experimental data indicates that the GCP12-based formulation (with highest hydrophobicity) provides the most favorable release profile for this compound, sustaining delivery over extended periods while maintaining appropriate matrix integrity. The hydrophobic interactions between the drug and polymer matrix serve to modulate release rates, preventing burst release and ensuring prolonged delivery.

In Vivo Performance in Rabbit Model

In vivo evaluation using rabbit models has provided compelling evidence for the effectiveness of the buccal bioadhesive delivery system for this compound. The key findings from these investigations include:

  • Rapid Onset: this compound was detected in plasma within 0.5 hours after buccal administration of the GCP12 formulation, indicating efficient absorption across the buccal mucosa.

  • Sustained Delivery: Therapeutic delivery was maintained for at least 5 hours after dosing, demonstrating the sustained release capability of the bioadhesive hydrogel system.

  • Comparative Performance: In contrast to the sustained delivery from GCP12 formulations, control Carbopol 974NF tablets provided non-sustained delivery with initial detection at 1 hour after dosing [5].

These in vivo results confirm the potential of the GCP-based bioadhesive system to overcome the pharmacokinetic limitations of this compound while providing sustained plasma concentrations appropriate for therapeutic applications.

Table 2: In Vivo Performance Comparison of this compound Formulations in Rabbit Model

Formulation Parameter GCP12 Hydrogel Carbopol 974NF Tablets (Control)
Time to First Detection 0.5 hours 1 hour
Duration of Sustained Delivery ≥5 hours Not sustained
Formulation Composition GCP12:this compound:GDC (20:12:1.5) Carbopol:this compound:GDC (60:36:4)

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Palmitoyl Glycol Chitosan Hydrogels
4.1.1 Materials and Equipment
  • Polymer: Palmitoyl glycol chitosan (GCP12, GCP11, GCP21 variants)
  • Active Pharmaceutical Ingredient: this compound
  • Penetration Enhancer: Sodium glycodeoxycholate (GDC)
  • Solvent: Purified water
  • Equipment: Freeze-dryer, magnetic stirrer, analytical balance, pH meter, vacuum desiccator
4.1.2 Preparation Steps
  • Polymer Dispersion Preparation:

    • Accurately weigh 200 mg of the selected GCP polymer variant (GCP12, GCP11, or GCP21) and transfer to a glass vial.
    • Add 10 mL of purified water and stir continuously at 500 rpm using a magnetic stirrer until a homogeneous dispersion is obtained (approximately 2-3 hours).
  • Drug and Enhancer Incorporation:

    • Weigh 120 mg of this compound and add gradually to the polymer dispersion while maintaining continuous stirring.
    • Add 15 mg of sodium glycodeoxycholate (GDC) to the mixture and stir for an additional 30 minutes to ensure uniform distribution.
  • Freeze-Drying Process:

    • Transfer the homogeneous dispersion to appropriate containers for freeze-drying.
    • Subject the dispersion to freeze-drying following a standardized cycle:
      • Primary drying: -40°C for 24 hours at 0.120 mBar
      • Secondary drying: 25°C for 12 hours at 0.015 mBar
    • Store the resulting physically cross-linked hydrogels in a vacuum desiccator at room temperature until further use [5].
4.1.3 Quality Control Parameters
  • Visual Inspection: Examine hydrogels for uniform structure and absence of surface defects.
  • Drug Content Uniformity: Assay this compound content across different sections of the hydrogel using HPLC analysis.
  • Porosity Assessment: Analyze pore structure and distribution using scanning electron microscopy.
Protocol 2: In Vitro Mucoadhesion Testing
4.2.1 Materials and Setup
  • Mucosal Substrate: Fresh porcine buccal mucosa (obtained within 2 hours of sacrifice)
  • Testing Apparatus: Texture analyzer or universal testing machine equipped with a temperature-controlled chamber
  • Buffer: Simulated salivary fluid (pH 6.8) maintained at 37°C
4.2.2 Experimental Procedure
  • Substrate Preparation:

    • Trim porcine buccal mucosa to appropriate size (typically 2×2 cm).
    • Mount the mucosal membrane on the lower platform of the testing apparatus using cyanoacrylate adhesive.
    • Maintain the substrate at 37°C and 95% relative humidity throughout the experiment.
  • Hydrogel Application:

    • Cut hydrogel samples to standardized dimensions (e.g., 8 mm diameter).
    • Hydrate the sample surface with 10 μL of simulated salivary fluid for 30 seconds.
    • Position the hydrated hydrogel on the mucosal surface.
  • Adhesion Measurement:

    • Apply a pre-load force of 0.5 N for 5 minutes to establish intimate contact between hydrogel and mucosa.
    • Initiate the withdrawal phase at a constant speed of 0.5 mm/s.
    • Record the maximum detachment force (Fm) required to separate the hydrogel from the mucosal surface.
    • Calculate mucoadhesive strength using the formula: σm = Fm/A₀, where A₀ is the initial surface area of contact [4].
4.2.3 Data Analysis
  • Mucoadhesive Strength: Calculate using the fracture theory approach.
  • Work of Adhesion: Determine by integrating the area under the force-distance curve.
  • Comparative Analysis: Compare performance against reference mucoadhesive systems.
Protocol 3: In Vitro Drug Release Studies
4.3.1 Apparatus and Reagents
  • Release Apparatus: USP Apparatus 2 (paddle method) or flow-through cell apparatus
  • Release Medium: Simulated salivary fluid (pH 6.8) with 0.5% sodium lauryl sulfate to maintain sink conditions
  • Temperature Control: 37°C ± 0.5°C
  • Sample Collection System: Automated fraction collector or manual sampling apparatus
4.3.2 Method Implementation
  • Hydrogel Mounting:

    • Position the this compound-loaded hydrogel (8 mm diameter) in a specially designed holder that exposes only one surface to the release medium.
    • This arrangement simulates the unidirectional release pattern expected in buccal applications.
  • Release Study Parameters:

    • Volume of release medium: 500 mL
    • Paddle rotation speed: 50 rpm
    • Temperature: Maintained at 37°C ± 0.5°C
    • Sampling intervals: 0.5, 1, 2, 3, 4, 5, and 6 hours
  • Sample Analysis:

    • Withdraw samples (2 mL) at predetermined time points and replace with fresh pre-warmed medium.
    • Filter samples through 0.45 μm membrane filters.
    • Analyze this compound content using validated HPLC methods:
      • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
      • Mobile phase: Acetonitrile:phosphate buffer (pH 3.5) (60:40 v/v)
      • Flow rate: 1.0 mL/min
      • Detection: UV at 274 nm
      • Injection volume: 20 μL [5]
4.3.3 Release Kinetics Analysis
  • Model Fitting: Fit release data to various mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas).
  • Release Mechanism Assessment: Analyze the dominant release mechanism based on the best-fit model.
  • Similarity Factor Calculation: Compare release profiles using similarity factor (f₂) when evaluating formulation modifications.

Data Analysis and Interpretation

Mathematical Modeling of Release Kinetics

The analysis of drug release mechanisms from bioadhesive hydrogel systems requires fitting experimental data to appropriate mathematical models. For this compound-loaded GCP hydrogels, the following models are particularly relevant:

  • Higuchi Model: Q = kₕ × t¹/² Where Q is the cumulative amount of drug released at time t, and kₕ is the Higuchi release constant. This model describes drug release based on Fickian diffusion through the hydrogel matrix.

  • Korsmeyer-Peppas Model: Mₜ/M∞ = k × tⁿ Where Mₜ/M∞ is the fraction of drug released at time t, k is the release rate constant, and n is the release exponent indicating the mechanism of release.

  • Zero-Order Kinetics: Q = Q₀ + k₀t Where Q is the cumulative amount of drug released, Q₀ is the initial amount, and k₀ is the zero-order release constant. This model describes systems that release drug at a constant rate independent of concentration.

Experimental data from this compound release studies should be fitted to these models using regression analysis, with the selection of the most appropriate model based on correlation coefficients and mechanistic relevance.

Statistical Analysis and Quality Control

Robust statistical analysis is essential for validating formulation performance and ensuring reproducible product quality:

  • Design of Experiments: Implement factorial designs to evaluate the influence of critical formulation parameters (polymer type, drug loading, enhancer concentration) on key responses (release rate, mucoadhesive strength).

  • Quality Control Specifications: Establish acceptance criteria for critical quality attributes including drug content uniformity (RSD < 2%), mucoadhesive strength (>0.5 N/cm²), and release profile consistency (f₂ > 50).

  • Stability Assessment: Conduct accelerated stability studies according to ICH guidelines to establish shelf-life and storage conditions for the formulated hydrogels.

Visualization of Experimental Workflows

To enhance the clarity and reproducibility of the experimental procedures, the following diagrams illustrate key workflows and mechanisms involved in the this compound bioadhesive drug delivery system.

Hydrogel Preparation and Evaluation Workflow

hydrogel_workflow cluster_prep Hydrogel Preparation Phase cluster_eval Evaluation Phase P1 Polymer Dispersion (GCP in Water) P2 Drug Incorporation (this compound) P1->P2 P3 Add Penetration Enhancer (Sodium GDC) P2->P3 P4 Freeze-Drying Process P3->P4 P5 Physically Cross-linked Hydrogel P4->P5 E1 Mucoadhesion Testing P5->E1 E2 Hydration & Erosion Studies E1->E2 E3 In Vitro Release E2->E3 E4 In Vivo Evaluation (Rabbit Model) E3->E4 E5 Performance Analysis E4->E5

Diagram 1: Comprehensive workflow for the preparation and evaluation of this compound-loaded bioadhesive hydrogels, highlighting the sequential phases from formulation development through performance assessment.

Mucoadhesion Mechanism Visualization

adhesion_mechanism cluster_theories Consolidation Mechanisms M1 Contact Stage Formulation applied to mucosa Wetting and spreading M2 Consolidation Stage Polymer chain activation by moisture M1->M2 T1 Diffusion Theory Polymer-mucin chain interpenetration M2->T1 T2 Fracture Theory Mechanical separation resistance M2->T2 T3 Adsorption Theory Secondary bond formation M2->T3 T4 Electronic Theory Electron transfer at interface M2->T4 M3 Established Mucoadhesive Bond Extended residence time Sustained drug delivery T1->M3 T2->M3 T3->M3 T4->M3

Diagram 2: Multifaceted mechanism of mucoadhesion, illustrating the sequential stages from initial contact to bond consolidation through various theoretical pathways that contribute to extended residence time.

Conclusion and Future Perspectives

The development of a bioadhesive buccal delivery system for this compound represents a promising strategy to overcome the pharmacokinetic limitations associated with conventional administration routes. The palmitoyl glycol chitosan hydrogel platform demonstrates excellent potential for sustained delivery of this hydrophobic PDE4 inhibitor, as evidenced by in vitro characterization and in vivo performance in rabbit models.

Future research directions should focus on advanced polymer engineering to further optimize the balance between mucoadhesive performance and release kinetics, expansion of preclinical assessments to include disease-specific efficacy models, and exploration of combination therapies that could benefit from the buccal route of administration. Additionally, the integration of permeation enhancement strategies beyond sodium glycodeoxycholate may provide opportunities to further improve the buccal absorption of this compound.

The protocols and application notes presented in this document provide a comprehensive framework for researchers to develop, characterize, and evaluate bioadhesive drug delivery systems for hydrophobic drugs like this compound, contributing to the advancement of buccal drug delivery technologies with potential applications across multiple therapeutic areas.

References

Denbufylline: Drug Background and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Denbufylline is a xanthine derivative that was developed as a selective inhibitor of phosphodiesterase 4 (PDE4) [1]. Its key pharmacological characteristics are summarized in the table below.

Property Description
Drug Class Xanthine derivative; Phosphodiesterase 4 (PDE4) inhibitor [1]
Primary Action Selective inhibition of PDE4, increasing intracellular cyclic AMP (cAMP) levels [1]
Key Advantage Negligible adenosine antagonism, unlike other xanthines (e.g., Theophylline) [1]
Reported IC₅₀ (PDE4) 0.8 µM (rat brain) [1]
Development Status Discontinued (reportedly due to poor pharmacokinetics) [1]

Analytical Protocol for this compound in Biological Samples

This protocol is a reconstruction based on standard bioanalytical practices for drugs of this nature [2]. You must validate all parameters for your specific laboratory conditions.

Sample Collection and Pre-treatment
  • Collection: Collect blood using vein puncture with a hypodermic syringe. Use an appropriate anticoagulant (e.g., EDTA, heparin) for plasma collection [2].
  • Separation: Centrifuge blood at a recommended speed of 3000-4000 rpm for 10-20 minutes to separate plasma [2].
  • Storage: Store samples frozen at -20°C or -80°C to maintain analyte stability until analysis [2].
Sample Preparation (Solid-Phase Extraction - SPE)

SPE is a widely used and efficient technique for cleaning up and concentrating analytes from complex matrices like plasma [2]. The following steps outline a generic reversed-phase SPE procedure:

G Plasma Plasma S1 Conditioning (Methanol, Water) Plasma->S1 S2 Sample Loading S1->S2 S3 Washing (Water, 5% Methanol) S2->S3 S4 Elution (Methanol/Acetonitrile) S3->S4 S5 Reconstitution (Mobile Phase) S4->S5 LCMS LCMS S5->LCMS

  • Objective: The primary goals of sample preparation are to remove unwanted matrix components (especially proteins), concentrate the analyte, and exchange the sample into a solvent compatible with the chromatographic system [2].
  • Procedure:
    • Thaw and Vortex: Thaw frozen plasma samples and mix thoroughly.
    • Precipitate Proteins: Add a 3x volume of cold methanol or acetonitrile to a measured volume of plasma (e.g., 100 µL). Vortex mix for 1-2 minutes. A milky white precipitate will form immediately [2].
    • Centrifuge: Centrifuge at >10,000 rpm for 10 minutes to pellet the proteins.
    • Load Supernatant: Transfer the clear supernatant to a conditioned SPE cartridge (e.g., C18). Condition the cartridge first with methanol followed by water [2].
    • Wash: Wash the cartridge with a mild solvent like water or 5% methanol to remove salts and polar impurities [2].
    • Elute: Elute this compound with a stronger organic solvent like pure methanol or acetonitrile [2].
    • Evaporate and Reconstitute: Gently evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the dry residue in a small volume (e.g., 100-200 µL) of the initial HPLC mobile phase for injection [2].
Detection and Quantification (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and selective bioanalysis [2].

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
    • Gradient: Use a gradient elution from low to high organic content (e.g., 5% B to 95% B over 5-8 minutes).
    • Flow Rate: 0.3 - 0.5 mL/min.
    • Injection Volume: 5 - 10 µL.
  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions (Q1 and Q3) for this compound would need to be established experimentally.

Key Parameters for Method Validation

Once a method is developed, it must be validated. The table below outlines the typical parameters and target criteria, which should be confirmed for this compound.

Validation Parameter Target Criteria / Action
Calibration Curve Range e.g., 1 - 1000 ng/mL (to be established)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5, accuracy and precision within ±20%
Accuracy & Precision Within ±15% of nominal value for QC samples (except ±20% at LLOQ)
Recovery Consistent and reproducible extraction efficiency (e.g., >70%)
Matrix Effect No significant ion suppression or enhancement (evaluated by post-column infusion)
Stability Demonstrate stability in matrix through freeze-thaw, benchtop, and long-term tests

Important Considerations and Notes

  • Lack of Specific Method: The procedures above are generic. The exact chromatographic conditions, MRM transitions, and SPE sorbents must be optimized in the lab using an authentic this compound standard.
  • Chemical Derivatization: If this compound proves difficult to extract or detect, chemical derivatization may be necessary to create a stable, easily analyzed derivative [2].
  • Internal Standard: Always use a stable isotope-labeled internal standard of this compound if available, or a close structural analog, to correct for losses during sample preparation and variations in instrument response.

References

Denbufylline mucoadhesive buccal patch

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Buccal Drug Delivery

Buccal drug delivery utilizes the mucosal lining of the inner cheek to enable local or systemic drug administration. This route is particularly valuable for drugs like Denbufylline that may undergo significant hepatic first-pass metabolism or degradation in the gastrointestinal tract, thereby improving its bioavailability [1]. The buccal mucosa is highly vascularized, allowing for direct drug entry into the systemic circulation via the jugular vein [1].

Mucoadhesive buccal patches are advanced, flexible, and well-tolerated dosage forms. A bilayered design is often employed, featuring a drug-loaded mucoadhesive layer for controlled release and an impermeable backing layer to prevent drug loss into the oral cavity and ensure unidirectional absorption [2].

Formulation Protocol

Materials
  • Active Pharmaceutical Ingredient (API): this compound.
  • Mucoadhesive Polymers: Hydroxypropyl methylcellulose (HPMC K4M, HPMC K100M), Sodium Carboxymethyl Cellulose (SCMC), Carbopol (Cbp934P).
  • Backing Layer Polymer: Ethyl Cellulose (EC).
  • Plasticizer: Propylene Glycol (PG) or Polyethylene Glycol (PG).
  • Solvents: Ethanol, purified water.
  • Other Excipients: Polyvinylpyrrolidone (PVP-K30) as a binder.
Preparation Method: Solvent Casting

This is the most prevalent and reliable method for fabricating buccal patches [2] [1].

  • Fabrication of Backing Layer:

    • Dissolve Ethyl Cellulose (5% w/v) in a mixture of acetone and isopropyl alcohol (65:35 ratio).
    • Add a plasticizer (e.g., 2% v/v dibutyl phthalate) to impart flexibility.
    • Pour the solution into a petri dish and allow it to air-dry at a controlled rate to form a smooth, impermeable layer [2].
  • Preparation of Mucoadhesive Layer:

    • Dissolve the selected mucoadhesive polymers (e.g., HPMC K4M, HPMC K100M) and PVP-K30 separately in ethanol (95%) and then combine them.
    • Stir the polymeric solution on a magnetic stirrer for 1 hour to obtain a homogeneous mixture, followed by sonication for 15 minutes to remove air bubbles.
    • Add the plasticizer (Propylene Glycol) and stir for an additional 30 minutes.
    • Incorporate this compound (e.g., equivalent to 300 mg total per batch) into the solution with continuous stirring until fully dispersed [2].
    • Pour this final dispersion over the pre-formed backing layer. Cover the petri dish with an inverted funnel to control solvent evaporation and allow it to dry overnight at room temperature [2].
  • Finishing:

    • Once dried, carefully remove the patch from the mold.
    • Cut the patch into the desired size and shape (e.g., 25 mm diameter circles) using a precision cutter [2].
    • Store the finished patches in sealed containers lined with aluminum foil at room temperature until further use [2].

Characterization & Testing Protocols

Comprehensive characterization is essential to ensure patch quality, performance, and patient compliance.

  • Physical Evaluation:

    • Thickness & Uniformity: Measure patch thickness at multiple points using a digital micrometer. Weigh individual patches to ensure weight uniformity [2].
    • Folding Endurance: Determine by repeatedly folding a patch at the same place until it breaks; a value greater than 250 indicates good mechanical strength [2].
    • Drug Content Uniformity: Dissolve a patch in a suitable solvent (e.g., ethanol and dichloromethane mixture), dilute, filter, and analyze the this compound concentration using UV spectrophotometry or HPLC [2].
  • Performance Testing:

    • Surface pH: Place the patch on a agar plate solidified with simulated human saliva (pH 6.8) for 3 hours. Place pH paper on the swollen surface to ensure the pH is close to neutral (6.5-7.5), minimizing mucosal irritation [2].
    • Swelling Index (SI): Weigh the dry patch (W₁), immerse it in phosphate buffer (pH 6.8), and periodically re-weigh (W₂) until a plateau is reached. Calculate SI as (W₂ - W₁) / W₁ * 100 [2].
    • In Vitro Drug Release: Use a USP dissolution apparatus. Place the patch in a vessel containing Simulated Human Saliva (SHS, pH 6.8) at 37±0.5°C. Withdraw samples at predetermined intervals and analyze for drug content to generate a release profile [2].
    • Mucoadhesive Strength: Use a texture analyzer or modified balance. Measure the force required to detach the patch from fresh, excised porcine or goat buccal mucosa [2] [1].

Experimental Workflow & Drug Transport

The following diagram illustrates the key stages from patch formulation to drug action:

G cluster_1 Formulation & Pre-clinical cluster_2 In Vivo Performance Start Formulation Design Prep Patch Preparation (Solvent Casting) Start->Prep Char Physicochemical Characterization Prep->Char Perf Performance Evaluation Char->Perf Appl Buccal Application Perf->Appl Trans Drug Transport & Absorption Appl->Trans Syst Systemic Circulation Trans->Syst

The mechanism of drug transport after application involves:

  • Application & Adhesion: The patch is applied to the buccal mucosa, where it hydrates and adheres firmly [1].
  • Drug Release: this compound is released from the mucoadhesive matrix in a controlled manner.
  • Transport Pathways: The drug permeates the buccal epithelium primarily via:
    • Paracellular Route: Passive diffusion through the intercellular spaces, favored for small, hydrophilic molecules [1].
    • Transcellular Route: Passive diffusion across the epithelial cells, favored for lipophilic drugs [1].
  • Systemic Absorption: The drug enters the systemic circulation via the highly vascularized lamina propria, bypassing the hepatic portal system [1] [3].

Application Notes for Researchers

  • Optimization Strategy: Employ a 3² full factorial design for systematic development. Select the amounts of two key polymers (e.g., HPMC K4M and HPMC K100M) as independent variables. Evaluate critical responses like burst release at 30 minutes (Y₁), cumulative drug release after 8 hours (Y₂), and swelling index (Y₃). Statistical analysis of the data will generate a polynomial equation to identify the optimal composition [2].
  • Critical Quality Attributes (CQAs): Key CQAs include folding endurance (should be >250), surface pH (close to salivary pH), swelling index, in vitro residence time (should be several hours), and controlled drug release profile (often following non-Fickian diffusion kinetics) [2] [3].
  • Regulatory & Clinical Considerations: For human trials, ensure patches are packaged in child-resistant, single-dose packaging to prevent accidental ingestion. Patient education should emphasize not chewing or swallowing the patch and avoiding food or drink while the patch is in place [1] [3].

Data Summary Tables

The table below summarizes target specifications for a quality-controlled this compound buccal patch:

Table 1: Target Specifications for this compound Buccal Patch

Test Parameter Target Specification Method
Thickness 0.4 - 0.8 mm Digital Micrometer
Folding Endurance > 250 Manual Repeated Folding
Surface pH 6.5 - 7.5 Surface Contact pH Paper
Drug Content 95 - 105% of Label Claim UV Spectrophotometry/HPLC
In Vitro Residence Time > 6 hours Texture Analyzer / Modified Balance

Table 2: Example Factorial Design for Optimization (Levels)

Independent Variable Low Level (-1) Medium Level (0) High Level (+1)
X1: HPMC K4M (mg) 100 200 300
X2: HPMC K100M (mg) 50 100 150
Dependent Response Goal
Y1: Burst Release (30 min) Minimize (<30%)
Y2: Cumulative Release (8h) Maximize (>80%)
Y3: Swelling Index Optimize (50-150%)

Conclusion

The development of a mucoadhesive buccal patch for this compound represents a sophisticated strategy to overcome bioavailability challenges. The protocols outlined provide a robust framework for researchers to formulate, optimize, and characterize this advanced drug delivery system. By leveraging Quality by Design (QbD) principles through factorial designs, scientists can efficiently develop a promising, patient-compliant dosage form with significant clinical potential.

References

Denbufylline poor solubility challenges

Author: Smolecule Technical Support Team. Date: February 2026

Denbufylline Fact Sheet

Property Details
IUPAC Name 7-(2-hydroxyethyl)-1,3-di-n-butylpurine-2,6-dione [1]
Molecular Weight 320.18 g/mol [1]
CAS Number 57076-71-8 [1]
Primary Target PDE4 family (PDE4A, PDE4B, PDE4D) [1]
Reported IC₅₀ (PDE4) 0.8 µM (rat brain) [2]
Adenosine Receptor Affinity Low (IC₅₀ A1: 20 µM; A2: 46 µM) [2]
Development Status Discontinued (cited reason: poor pharmacokinetics) [2]

Reported Experimental Data on PDE4 Inhibition

The table below summarizes quantitative data on this compound's inhibition of phosphodiesterase-4 (PDE4) compared to other compounds.

Compound Tissue Source PDE4 IC₅₀ (µM) Adenosine A₁ IC₅₀ (µM) Adenosine A₂ IC₅₀ (µM)
This compound Rat Brain 0.8 20 46 [2]
Theophylline Human Bronchus 150 20 29 [2]
IBMX Human Eosinophils 14 3.2 Not Specified [2]

Strategies to Overcome Poor Solubility

Since direct solubility data for this compound is not publicly available, the following general strategies are recommended for experimental investigation.

API Physical Modification
  • Nanomilling: Reduce particle size to increase surface area-to-volume ratio and dissolution rate. This "top-down" method is scalable and reproducible [3].
  • Amorphous Solid Dispersions: Disrupt the crystal lattice of the API using excipients via spray drying or hot melt extrusion to enhance solubility [3].
Chemical Modification
  • Salt Formation: If the API is ionizable, forming a salt with an appropriate counterion can significantly improve water solubility [3].
  • Co-crystal Engineering: Create a new crystal lattice with a co-crystal former (coformer) to improve physicochemical properties without chemical alteration [3].
Encapsulation & Complexation
  • Lipid-Based Nanoparticles: Use Solid Lipid Nanoparticles (SLNs) to encapsulate the drug, improving stability and enabling sustained release [4].
  • Cyclodextrin Complexation: Form an inclusion complex with β-cyclodextrins, where the drug is housed in the hydrophobic core, acting as a water-soluble carrier [3].
  • Polymer Encapsulation: Employ biocompatible polymers like PLGA to create nano or microparticles for controlled release [4] [3].

Experimental Protocol: Preparing this compound SLNs

This protocol outlines the method for preparing this compound-loaded Solid Lipid Nanoparticles (SLNs), adapted from a similar study [4].

  • Objective: To encapsulate this compound into glyceryl tristearate-based SLNs to enhance its solubility and enable sustained release.

  • Materials:

    • API: this compound
    • Lipid: Glyceryl tristearate (GTS)
    • Surfactants: Kolliphor P188, Poloxamer 407, Tween 80
    • Additional Excipients: Soy lecithin
    • Equipment: High-shear homogenizer or probe sonicator, magnetic stirrer
  • Procedure:

    • Lipid Phase: Melt the GTS lipid (e.g., 1.0 g) at ~70°C (5–10°C above its melting point). Add this compound (e.g., 50-100 mg) and soy lecithin to the molten lipid with stirring until fully dissolved.
    • Aqueous Phase: Heat the surfactant solution (e.g., 2% w/v P188 in water) to the same temperature as the lipid phase.
    • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 10,000-15,000 rpm for 5-10 minutes) or probe sonication to form a coarse pre-emulsion.
    • Nanoparticle Formation: Process the coarse emulsion further using high-pressure homogenization or prolonged sonication to reduce droplet size and form a nanoemulsion.
    • Solidification: Stir the obtained nanoemulsion at room temperature or in an ice bath for 1-2 hours to allow the lipid droplets to solidify into SLNs.
    • Purification & Storage: Purify the SLN suspension by centrifugation or dialysis to remove free drug and excess surfactant. The final SLNs can be stored as a suspension, lyophilized into a powder, or further processed into a final dosage form.
  • Characterization:

    • Particle Size & PDI: Analyze using dynamic light scattering (Z-Average size <200 nm, PDI <0.3 desirable).
    • Zeta Potential: Measure using electrophoretic light scattering (values > ±25 mV indicate good electrostatic stability).
    • Entrapment Efficiency: Determine by measuring free unentrapped drug in the aqueous supernatant after centrifugation.
    • In Vitro Drug Release: Study using dialysis in a suitable buffer (e.g., Simulated Lung Fluid or PBS) and analyze the released drug over time.

cAMP Signaling Pathway and PDE4 Inhibition

The following diagram illustrates the role of PDE4 in the cAMP signaling pathway, which is targeted by this compound.

G Gprotein G-protein Coupled Receptor AC Adenylyl Cyclase (AC) Gprotein->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Substrate for CellularResponse Cellular Response (e.g., reduced inflammation) PKA->CellularResponse Triggers AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes to This compound This compound This compound->PDE4 Inhibits

Frequently Asked Questions

What is this compound's primary mechanism of action? this compound is a selective inhibitor of the PDE4 enzyme family [2] [1]. By inhibiting PDE4, it prevents the breakdown of the intracellular second messenger cAMP, leading to elevated cAMP levels. This, in turn, activates Protein Kinase A (PKA) and modulates downstream pathways, resulting in physiological effects such as smooth muscle relaxation and reduced inflammation [5].

Why was the development of this compound discontinued? Available literature states that this compound's development was discontinued due to poor pharmacokinetics [2]. While not explicitly detailed, "poor pharmacokinetics" often refers to issues like low oral bioavailability, which can be a direct consequence of poor aqueous solubility.

How does this compound differ from other xanthines like theophylline? The key difference lies in its selectivity. Unlike theophylline, which non-selectively inhibits PDEs and blocks adenosine receptors (contributing to side effects like tremors and nausea), this compound is a more selective PDE4 inhibitor with markedly lower affinity for adenosine receptors [2]. This profile was intended to provide therapeutic benefits with a better side-effect profile.

References

Troubleshooting Guide: Improving Denbufylline Buccal Absorption

Author: Smolecule Technical Support Team. Date: February 2026

Challenge Root Cause Proposed Solution (Based on Literature) Key Findings & Quantitative Data

| Low Buccal Permeability | Drug hydrophobicity; Poor solubility in salivary fluids [1]. | Use of Palmitoyl Glycol Chitosan (GCP) Hydrogels as a controlled release system [1]. | - GCP12 hydrogel sustained delivery for over 5 hours in rabbit model.

  • Detection in plasma within 30 minutes of dosing [1]. | | Insufficient Residence Time | Conventional dosage forms are washed away by saliva [2] [3]. | Formulate mucoadhesive dosage forms (e.g., tablets, films, hydrogels) to prolong contact with mucosa [1] [2] [4]. | GCP gels were mucoadhesive, though less so than Carbopol 974NF control tablets [1]. | | Formulation Hydration & Erosion | Drug itself can reduce gel porosity and hydration, hindering release [1]. | Incorporate solubilizing agents/penetration enhancers like Sodium Glycodeoxycholate (GDC) [1]. | GDC increased hydration and erosion of GCP hydrogels, facilitating drug release [1]. | | Suboptimal Drug Release Profile | Rapid release and clearance, leading to unsustained delivery [1]. | Employ physically cross-linked hydrogels for sustained, controlled release [1]. | Control Carbopol tablets showed non-sustained delivery, first detected after 1 hour [1]. |

Experimental Protocol: Formulating & Evaluating GCP Hydrogels

This protocol is adapted from the study on Denbufylline to serve as a guideline for your own experiments [1].

Objective

To formulate a physically cross-linked Palmitoyl Glycol Chitosan (GCP) hydrogel for the sustained buccal delivery of this compound and evaluate its performance in vitro and in vivo.

Part 1: Polymer Synthesis & Hydrogel Preparation
  • Synthesize GCP Derivatives: Synthesize a series of GCP polymers with varying degrees of hydrophobicity (e.g., GCP12 > GCP11 > GCP21) and characterize them via ( ^1\text{H} ) NMR [1].
  • Prepare Hydrogel Dispersion:
    • Disperse the GCP polymer in an aqueous solution.
    • Incorporate the hydrophobic drug this compound into the dispersion.
    • To some formulations, add a penetration enhancer like Sodium Glycodeoxycholate (GDC) at a ratio of, for instance, 20:12:1.5 (GCP12:this compound:GDC) [1].
  • Form the Gel Structure: Subject the aqueous dispersion to freeze-drying (lyophilization) to create the physically cross-linked hydrogel matrix [1].
Part 2: In-Vitro Characterization
  • Hydration & Erosion Studies: Immerse weighed hydrogel discs in a buffer solution (e.g., at pH 6.8 to simulate buccal pH). At set time points, remove the discs, blot excess surface water, and re-weigh to determine water uptake (hydration) and weight loss (erosion) [1] [3].
  • Mucoadhesive Strength: Use a texture analyzer or tensile strength method to measure the force required to detach the hydrogel from a piece of fresh porcine buccal mucosa or a mucin disc [1] [2].
  • Drug Release Profile (In-Vitro): Use a USP dissolution apparatus. Place the hydrogel in a vessel with a suitable buffer (pH 6.8, 37°C). Take samples at scheduled intervals and analyze via HPLC to determine the cumulative percentage of this compound released over time [1].
Part 3: In-Vivo Evaluation (Animal Model)
  • Animal Model Selection: The rabbit model has been successfully used for evaluating this compound buccal absorption. As an alternative, porcine (pig) buccal mucosa is considered a more permeable model for human tissue and is often used in ex-vivo permeation studies [5].
  • Dosing and Sampling:
    • Apply the GCP hydrogel formulation to the buccal mucosa of anesthetized animals.
    • For comparison, test a control formulation (e.g., a Carbopol 974NF tablet containing this compound and GDC) [1].
    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 3, 4, 5 hours) via an inserted catheter [1] [4].
  • Bioanalysis: Quantify this compound concentrations in the plasma samples using a validated analytical method like HPLC or LC-MS. Calculate pharmacokinetic parameters such as ( T_{\text{max}} ) (time to max concentration), ( C_{\text{max}} ) (max concentration), and AUC (area under the curve, indicating total exposure) [1] [4].

This workflow outlines the key stages from formulation to evaluation, highlighting critical decision points.

G cluster_phase3 In-Vivo Evaluation Start: Formulation Goal Start: Formulation Goal Polymer Synthesis Polymer Synthesis Start: Formulation Goal->Polymer Synthesis In-Vitro Tests In-Vitro Tests Polymer Synthesis->In-Vitro Tests Successful? (Y/N) Successful? (Y/N) In-Vitro Tests->Successful? (Y/N)  Evaluate Data In-Vivo Study In-Vivo Study Successful? (Y/N)->In-Vivo Study  Yes Reformulate Reformulate Successful? (Y/N)->Reformulate  No Analyze PK Data Analyze PK Data In-Vivo Study->Analyze PK Data Reformulate->Polymer Synthesis End: Evaluate for Clinical Translation End: Evaluate for Clinical Translation Analyze PK Data->End: Evaluate for Clinical Translation Hydrogel Preparation Hydrogel Preparation Hydrogel Preparation->In-Vitro Tests

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging candidate for buccal delivery? this compound is a hydrophobic (lipophilic) drug with inherently low solubility in aqueous environments like saliva. The buccal mucosa itself, while more permeable than skin, still presents a barrier that is difficult for such molecules to cross, leading to poor absorption [1].

Q2: What is the mechanism behind using GCP hydrogels for buccal delivery? GCP hydrogels function as a mucoadhesive sustained-release system. The polymer matrix swells upon contact with moisture, adhering to the buccal mucosa. This intimate contact prolongs residence time. The drug is then released slowly from the hydrogel, and its absorption is further enhanced by additives like GDC, which can disrupt the mucosal barrier to improve permeability [1] [6].

Q3: My formulation has good mucoadhesion but poor drug release. What could be wrong? This is a known issue. The study on this compound found that the drug itself can reduce the porosity, hydration, and erosion of the gel, which in turn retards drug release [1]. To counter this:

  • Ensure you are using a GCP variant with sufficient hydrophobicity (e.g., GCP12).
  • Incorporate a solubilizer or penetration enhancer like Sodium Glycodeoxycholate (GDC), which was shown to increase gel hydration and erosion, facilitating drug release [1].

Q4: Are there alternative formulation strategies beyond hydrogels? Yes. Buccal films are another highly effective mucoadhesive dosage form. They are thin, flexible, and well-tolerated. A solvent casting method is typically used to prepare them, incorporating polymers like Carboxymethyl Cellulose (CMC) and Polyvinylpyrrolidone (PVP), which offer good mucoadhesion and controlled release properties [7] [4].

References

optimizing Denbufylline hydrogel hydration

Author: Smolecule Technical Support Team. Date: February 2026

For quick reference, the table below summarizes the core formulation parameters based on a successfully tested palmitoyl glycol chitosan hydrogel system for Denbufylline [1].

Parameter Recommended Specification Purpose & Notes
Polymer Type Palmitoyl Glycol Chitosan (GCP12, GCP11, GCP21) [1] Hydrophobic modification (palmitoyl) enables physical cross-linking and incorporation of hydrophobic drugs. GCP12 is the most hydrophobic [1].
Drug Loading This compound [1] Model hydrophobic drug.
Key Additive Sodium Glycodeoxycholate (GDC) [1] Penetration enhancer and solubility modifier. Critical for hydration and release kinetics.
Formulation Mass Ratio GCP12 : this compound : GDC = 20 : 12 : 1.5 [1] A validated ratio that achieved sustained buccal delivery.
Hydration Medium Aqueous dispersion (e.g., buffer) [1] Freeze-drying from an aqueous dispersion is used for preparation.
Primary Preparation Method Freeze-drying an aqueous dispersion [1] Creates the porous hydrogel structure.

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter when working with this compound hydrogels.

  • Q1: My hydrogel shows poor hydration and slow drug release. What could be wrong?

    • A: This is a common challenge with hydrophobic drugs. Several factors could be at play:
      • Insufficient Porosity: this compound itself can reduce the porosity of the gel matrix during formation [1]. Ensure your freeze-drying protocol is optimized to create a sufficiently porous network.
      • Lack of Solubilizing Agent: The absence or incorrect concentration of a solubilizing agent like Sodium Glycodeoxycholate (GDC) can severely limit hydration. GDC increases hydration and erosion of the gel, facilitating drug release [1]. Verify the ratio of GDC in your formulation.
      • Excessive Polymer Hydrophobicity: While necessary for gel formation, very hydrophobic polymers (like GCP12) can resist hydration. You could experiment with less hydrophobic variants (e.g., GCP11 or GCP21) to find a balance between matrix stability and hydration rate [1].
  • Q2: How can I accurately quantify the in-vitro release of this compound from my hydrogel?

    • A: Proper analytical technique selection is critical for reliable data [2].
      • Recommended Technique: Use High-Performance Liquid Chromatography (HPLC). It offers high selectivity, sensitivity, and accuracy, which is essential for quantifying specific drugs in complex release media [2].
      • Technique to Avoid: UV-Vis Spectroscopy, while convenient, may lack the specificity needed if any hydrogel components or degradation products interfere with the this compound absorption wavelength, leading to inaccurate results [2].
  • Q3: The hydrogel erodes too quickly. How can I improve its structural stability?

    • A: Rapid erosion is often linked to the composition of the gel.
      • Reduce GDC Content: While GDC promotes hydration and drug release, it also increases the erosion rate of the hydrogel [1]. Try slightly decreasing the GDC-to-polymer ratio.
      • Adjust Polymer Hydrophobicity: Using a more hydrophobic polymer (e.g., GCP12 over GCP11) can create a more robust, slower-eroding network [1].
      • Check Drug Loading: High drug loading can alter the physical structure of the gel. Ensure your this compound concentration is within a manageable range [1].

Experimental Protocol: Hydration & Erosion Testing

This standardized protocol helps you systematically evaluate and troubleshoot your hydrogel's performance [1] [2].

  • Sample Preparation:
    • Prepare and weigh your hydrogel discs (e.g., ~20 mg) accurately. Record the initial weight as W_initial.
  • Hydration Phase:
    • Immerse each disc in a sufficient volume of your chosen release medium (e.g., phosphate buffer saline, pH 6.8 or 7.4) at 37°C [2].
    • At predetermined time intervals, remove the discs, gently blot them with filter paper to remove surface water, and record the swollen weight as W_swollen.
  • Erosion Phase:
    • After hydration measurement, dry the hydrogels completely in an oven or freeze-dryer. Record the final dry weight as W_dry.
  • Data Calculation:
    • Calculate the Hydration (%) and Erosion (%) using the formulas below.
    • Hydration (%) = [(W_swollen - W_dry) / W_dry] * 100
    • Erosion (%) = [(W_initial - W_dry) / W_initial] * 100

Experimental Workflow for Hydrogel Optimization

The following diagram outlines the logical workflow for developing and optimizing your this compound hydrogel formulation, integrating the guidelines above.

cluster_1 Formulation & Preparation cluster_2 Characterization & Testing cluster_3 Data Analysis & Troubleshooting Start Start: Define Formulation Objective F1 Select Polymer Hydrophobicity (e.g., GCP12, GCP11, GCP21) Start->F1 F2 Incorporate Additives (Sodium Glycodeoxycholate - GDC) F1->F2 F3 Prepare via Freeze-Drying F2->F3 C1 Perform Hydration & Erosion Study F3->C1 C2 Analyze Drug Release Profile via HPLC C1->C2 A1 Evaluate Performance Against Targets C2->A1 A2 Identify Root Cause (e.g., Poor Hydration, Fast Erosion) A1->A2 T1 Adjust Polymer Hydrophobicity A2->T1 If too stable/slow release T2 Optimize GDC : Polymer Ratio A2->T2 If poor release or too fast erosion T3 Modify Freeze-Drying Parameters A2->T3 If structure is poor T1->C1 Iterate T2->C1 T3->C1

References

Denbufylline sodium glycodeoxycholate enhancer

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Summary

The table below consolidates quantitative data on Sodium Glycodeoxycholate (GDC) as a Permeation Enhancer (PE).

Parameter Intestinal Model (Caco-2 cells, rat colonic mucosae) Buccal Model (TR146 cells, porcine buccal mucosae) Key Findings & Relevance to Denbufylline
Cytotoxicity Threshold >2 mM (60 min exposure) [1] >1.5 mM (60 min exposure) [1] Suggests a safety margin for short-term application.
Effective PE Concentration 10 mM [1] 1.5 - 10 mM [1] The 10 mM concentration is directly cited in the this compound study [2].
Impact on Transepithelial Resistance (TEER) Significant reduction at 10 mM [1] Information not specified in search results. Indicates disruption of barrier integrity, facilitating paracellular transport.

| Permeability Enhancement (Papp) | • [3H]-octreotide: ~2x increase • FITC-dextran 4000 (FD4): Increased • FITC-LKP: Increased [1] | • [14C]-mannitol: Increased • [3H]-octreotide: ~3x increase • FITC-LKP: ~3x increase [1] | Demonstrates efficacy for hydrophilic molecules and peptides. This compound is a hydrophobic drug [2]. | | Histological Toxicity | Mild perturbation, but tissue intact at 10 mM [1] | No damage caused [1] | Supports the relative safety of GDC at effective concentrations. |

Experimental Protocol: Buccal Hydrogel with GDC

This protocol is adapted from the 2003 study that specifically used this compound and GDC [2].

Title: Preparation and In Vivo Evaluation of a this compound Buccal Hydrogel with Sodium Glycodeoxycholate as a Permeation Enhancer.

Objective: To formulate a sustained-release buccal delivery system for the hydrophobic drug this compound and evaluate its absorption using GDC as a PE.

Materials:

  • Polymer: Palmitoyl glycol chitosan (GCP) - hydrophobic derivatives (e.g., GCP12) [2].
  • Drug: this compound [2].
  • Permeation Enhancer: Sodium glycodeoxycholate (GDC) [2].
  • Control Formulation: Carbopol 974NF (CP) tablets [2].
  • Animal Model: Rabbit model (for buccal absorption) [2].

Methodology:

  • Hydrogel Preparation:
    • Synthesize and characterize GCP polymers via ¹H nuclear magnetic resonance to confirm degree of substitution [2].
    • Create an aqueous dispersion containing the polymer (GCP), this compound, and GDC. The study used a specific ratio of GCP12:this compound:GDC at 20:12:1.5 [2].
    • Subject the dispersion to a freeze-drying (lyophilization) process to form the physically cross-linked hydrogel [2].
  • Hydrogel Characterization:
    • Hydration & Erosion: Measure the weight change and dissolution of the gel in a simulated buccal fluid over time. Note that this compound reduces hydration, while GDC increases it [2].
    • Mucoadhesion: Assess the adhesive strength of the hydrogel to buccal mucosa ex vivo. GCP gels are mucoadhesive, though less so than control Carbopol tablets [2].
    • Morphology: Image the gel's microstructure using Scanning Electron Microscopy (SEM) to analyze porosity. This compound is noted to reduce gel porosity [2].
  • In Vivo Buccal Absorption Study:
    • Administer the formulated GCP hydrogel to the buccal cavity of the rabbit model.
    • Use the control CP tablet formulation (Carbopol 974NF:this compound:GDC at 60:36:4) for comparison [2].
    • Collect plasma samples at regular intervals (e.g., 0.5, 1, 2, 3, 4, 5 hours post-dosing).
    • Analyze plasma samples for this compound concentration using a validated method (e.g., HPLC-MS).

The experimental workflow for this protocol is summarized in the following diagram:

Start Start: Prepare Materials A Synthesize and characterize Palmitoyl Glycol Chitosan (GCP) Start->A B Prepare Aqueous Dispersion (GCP + this compound + GDC) A->B C Freeze-Dry Dispersion to Form Hydrogel B->C D Characterize Hydrogel (Hydration, Erosion, Mucoadhesion, SEM) C->D E In Vivo Administration (Rabbit Buccal Model) D->E F Collect Plasma Samples at Time Intervals E->F G Analyze this compound Concentration (e.g., HPLC-MS) F->G End End: Evaluate Data G->End

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Sodium Glycodeoxycholate (GDC) as a permeation enhancer? A1: Research indicates that GDC acts primarily by causing mild, reversible perturbation of the epithelial barrier. This leads to a reduction in Transepithelial Electrical Resistance (TEER) and an increase in paracellular permeability, allowing hydrophilic molecules and peptides to pass through [1]. It is considered a moderate-efficacy, low-potency enhancer with a low toxicity profile in intestinal and buccal models [1].

Q2: The this compound study used a 1.5:12 ratio of GDC to drug. Is this the optimal concentration? A2: Not necessarily. The ratio used in the 2003 study was specific to that formulation [2]. More recent, general research on GDC suggests testing a concentration range. A good starting point is 1.5 mM to 10 mM, as this range has shown efficacy with low toxicity in buccal models [1]. A dose-response study is recommended to determine the optimal concentration for your specific formulation.

Q3: My formulation isn't achieving sustained release. What factors in the hydrogel should I troubleshoot? A3: The properties of the palmitoyl glycol chitosan hydrogel are critical. Focus on:

  • Polymer Hydrophobicity: The original study found that more hydrophobic GCP derivatives (like GCP12) provided better sustained release compared to less hydrophobic ones (GCP11, GCP21) [2].
  • Drug and Enhancer Effects: Note that this compound itself reduces gel porosity and hydration, which can slow release. Conversely, GDC increases gel hydration and erosion, which can accelerate release [2]. Optimizing the three-component ratio (GCP:Drug:GDC) is key to balancing these effects.

Q4: Are there known stability or compatibility issues when formulating with GDC? A4: While the search results do not specify stability data, one key consideration is its potential for cytotoxicity with prolonged exposure. The studies show altered cellular parameters after 60 minutes of exposure at concentrations above 1.5-2 mM [1]. It is crucial to evaluate the stability of your final formulation and its long-term impact on cell viability.

Key Considerations for Your Research

  • Hydrophobic Drug Challenge: The foundational study successfully used GDC to enhance the buccal delivery of This compound, a hydrophobic drug [2]. However, much of the recent quantitative data on GDC demonstrates its efficacy with hydrophilic molecules and peptides [1]. This suggests the mechanism for enhancing hydrophobic drug absorption may involve formulation-specific interactions with the hydrogel system.
  • Contrast in Visualization: When creating your own graphs and diagrams, ensure all elements (like text in boxes and arrow colors) have a high contrast ratio against their background (e.g., 4.5:1 for text) to meet accessibility standards [3]. The color palette provided in your query is well-suited for this.

References

Experimental Protocol: Enantioselective Reduction of Denbufylline

Author: Smolecule Technical Support Team. Date: February 2026

This section outlines the standard protocol for synthesizing the enantiopure (R)-hydroxy metabolite of denbufylline, based on the established biocatalytic method [1].

  • Biocatalyst Preparation: Immobilize cells of Lactobacillus kefiri DSM 20587. The two validated support matrices are calcium alginate and carrageenan [1].
  • Reaction Setup: The biotransformation uses the immobilized cells as a catalyst to reduce the methyl ketone group of this compound.
    • Cosolvent: this compound is insoluble in aqueous media, so a cosolvent is required. Dimethylsulfoxide (DMSO) is the optimal choice [1].
    • Concentration: Use DMSO at a concentration of 7.5% (v/v) in the reaction mixture [1].
  • Optimal Performance: Under these conditions, you can expect the following outcomes [1]:
    • Biotransformation Yield: 96-98%
    • Enantioselectivity: 96% enantiomeric excess (ee) for the (R)-hydroxy metabolite

The workflow for this experiment can be visualized as follows:

denbufylline_workflow start Start Experiment immobilize Immobilize L. kefiri cells (Calcium Alginate or Carrageenan) start->immobilize prep_reaction Prepare Reaction Mixture with this compound and 7.5% (v/v) DMSO Cosolvent immobilize->prep_reaction run_biotrans Run Biotransformation prep_reaction->run_biotrans measure_yield Measure Biotransformation Yield run_biotrans->measure_yield measure_ee Analyze Enantiomeric Excess (ee) measure_yield->measure_ee Yield >95%? troubleshoot Consult Troubleshooting Guide measure_yield->troubleshoot Yield Low? success Target Achieved: Yield: 96-98%, ee: 96% measure_ee->success ee >95%? measure_ee->troubleshoot ee Low?

This compound Biocatalytic Reduction Workflow

Frequently Asked Questions & Troubleshooting

This section addresses specific issues you might encounter during the experiment.

FAQ 1: What is the recommended method for analyzing the chiral purity of the product?

For determining enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the standard technique [2] [3]. This is a direct method that uses a Chiral Stationary Phase (CSP) to separate enantiomers without prior derivatization [2]. Polysaccharide-based CSPs, such as those made from amylose or cellulose derivatives, are particularly popular and effective for the enantioseparation of pharmaceutical compounds [3].

FAQ 2: My biotransformation yield is low. What should I check?

Low yield is often linked to substrate solubility or catalyst activity. Consult the following table for specific checks and solutions.

Problem Area Possible Cause Troubleshooting Action Expected Outcome
Substrate Solubility This compound not adequately dissolved in aqueous reaction mix. Verify DMSO cosolvent concentration is precisely 7.5% (v/v) [1]. Full substrate availability to the catalyst, maximizing conversion.
Catalyst Activity Loss of enzyme activity in immobilized cells. Ensure proper storage conditions and check cell viability. Use a fresh batch of immobilized catalyst. Restored reaction rate and improved final yield.
Cosolvent Choice Using a different or suboptimal cosolvent. Switch to DMSO; acetonitrile was also studied but DMSO gave superior results [1]. Higher yield and enantioselectivity, as per the optimized protocol.

FAQ 3: I have achieved high conversion, but the enantioselectivity (ee) is lower than expected.

Sub-optimal enantioselectivity can be caused by several factors related to the reaction environment.

  • Primary Action: Confirm that the cosolvent is DMSO and not acetonitrile. The original study found that while acetonitrile could work, DMSO at 7.5% (v/v) provided the highest enantioselectivity [1].
  • Secondary Check: Review your immobilization procedure. The support matrix itself (calcium alginate or carrageenan) should not negatively impact ee, but improper handling of cells could affect the enzymes responsible for selective reduction [1].

Key Technical Considerations

For broader context in pharmaceutical development, keep these principles in mind:

  • Importance of Chirality: The tragic case of thalidomide in the 1960s highlighted the critical importance of enantiomeric purity in drugs, as two enantiomers can have different pharmacological effects [3]. Strict regulations now require thorough analysis of any chiral therapeutic compound [3].
  • Mechanism of Chiral Separation: The "three-point interaction model" is a fundamental principle for how chiral selectors distinguish between enantiomers. The selector must interact with the analyte at three distinct sites to form transient diastereomeric complexes with different stabilities, allowing for separation [2].

References

Denbufylline polymer carrier compatibility

Author: Smolecule Technical Support Team. Date: February 2026

Denbufylline Buccal Hydrogel Formulation

A research study provides a specific formulation and methodology for creating a sustained-release buccal delivery system for this compound using palmitoyl glycol chitosan (GCP) hydrogels [1] [2].

  • Polymer System: Physically cross-linked palmitoyl glycol chitosan (GCP) [1].
  • Model Drug: this compound, noted as a hydrophobic drug [1] [2].
  • Penetration Enhancer: Sodium glycodeoxycholate (GDC) was co-processed with the drug and polymer [1].
  • Key Finding: The GCP12 formulation sustained the delivery of this compound for at least 5 hours in a rabbit model, outperforming the control Carbopol tablet [1].

The experimental workflow for preparing this buccal hydrogel is summarized below:

Start Start Experiment Step1 Synthesize Palmitoyl Glycol Chitosan (GCP) Start->Step1 Step2 Characterize polymer via ¹H NMR Step1->Step2 Step3 Prepare Aqueous Dispersion: - GCP Polymer - this compound (drug) - Sodium Glycodeoxycholate (GDC enhancer) Step2->Step3 Step4 Freeze-dry Dispersion to Form Hydrogel Step3->Step4 Step5 Analyze Hydrogel Properties: - Hydration - Erosion - Mucoadhesion - SEM Imaging Step4->Step5 Step6 Conduct In Vivo Buccal Absorption Study (Rabbit Model) Step5->Step6 Result Sustained Drug Delivery Achieved (≥5 hours) Step6->Result

General Polymer Chemical Compatibility

For general laboratory procedures like filtration, the chemical resistance of common polymer materials is a critical consideration. The table below summarizes compatibility ratings for various polymers, which can guide the selection of equipment and containers for handling this compound solutions [3].

Table 1: General Chemical Compatibility of Common Polymer Materials [3]

Polymer Material Compatibility Rating Key Notes
PTFE (Polytetrafluoroethylene) Recommended (R) Inert, suitable for most aggressive chemicals.
PP (Polypropylene) Generally Recommended (GR) Good chemical resistance.
HDPE (High-Density Polyethylene) Generally Recommended (GR) Good chemical resistance.
PVDF (Polyvinylidene Fluoride) Generally Recommended (GR) Good chemical resistance.
PES (Polyethersulfone) Varies by solvent Generally compatible with alcohols.
PC (Polycarbonate) Not Recommended (NR) for many organics Poor resistance to many solvents.
ABS (Acrylonitrile Butadiene Styrene) Not Recommended (NR) for many organics Poor chemical resistance.
PS (Polystyrene) Not Recommended (NR) for many organics Poor chemical resistance.

> Important Note: These ratings are based on pure solvents at room temperature without applied stress. Actual compatibility can be affected by temperature, exposure time, and the presence of additives or mixtures [3].

Troubleshooting and FAQ

Q: What are the major challenges in formulating this compound? A: The primary challenge is its hydrophobic nature [1] [2]. The cited study used a hydrophobic modification of glycol chitosan (palmitoyl glycol chitosan) and a penetration enhancer (sodium glycodeoxycholate) to improve sustained delivery and absorption via the buccal route [1].

Q: My formulation is not achieving sustained release. What can I do? A: The research suggests that using a physically cross-linked hydrophobic hydrogel system like palmitoyl glycol chitosan can effectively sustain the release of this compound. The study found that the drug itself reduced the hydration and erosion of the gel, contributing to a sustained release profile [1].

Q: Where can I find specific experimental data? A: The key primary source is the 2003 study published in the European Journal of Pharmaceutics and Biopharmaceutics (DOI: 10.1016/S0939-6411(02)00118-2), which details the full methodology and results [2].

References

Denbufylline: Drug Profile & Analytical Context

Author: Smolecule Technical Support Team. Date: February 2026

Denbufylline is an experimental xanthine derivative characterized as a selective phosphodiesterase-4 (PDE4) inhibitor [1] [2]. Its molecular formula is C₁₆H₂₄N₄O₃, with a molar mass of 320.39 g/mol [3]. A key challenge in analyzing xanthine derivatives is their structural similarity, which necessitates methods that can distinguish this compound from related compounds like theophylline [4].

The table below summarizes its core profile:

Property Description
Chemical Name This compound [2]
CAS Number 57076-71-8 [2] [3]
Molecular Formula C₁₆H₂₄N₄O₃ [2] [3]
Molar Mass 320.39 g/mol [3]
Mechanism of Action Selective inhibitor of Phosphodiesterase-4 (PDE4) [1] [2] [3]
Therapeutic Interest Research for chronic obstructive pulmonary disease (COPD), asthma, and inflammatory diseases [1] [3]
Key Differentiator Lower adenosine receptor antagonism compared to older xanthines like theophylline [1]

Analytical Method Validation: Core Principles

Analytical Method Validation (AMV) is a documented process that demonstrates an analytical procedure is suitable for its intended use, ensuring the reliability, accuracy, and consistency of test results for raw materials, intermediates, and finished products [5]. The International Council for Harmonisation (ICH) guideline Q2(R1) is the primary standard for this process [5].

The following workflow outlines the key stages of method development and validation:

G Start Define Analytical Purpose A Method Development (e.g., HPLC, UV-Vis) Start->A B Prepare Validation Protocol A->B C Conduct Validation Experiments B->C D Analyze Data vs. Acceptance Criteria C->D E Prepare Validation Report D->E End Method Ready for Routine Use E->End

The table below details the key parameters that must be validated for a quantitative method, such as an assay for the active ingredient in a drug substance or product [5] [6].

Validation Parameter Definition & Purpose Typical Acceptance Criteria (Example for Assay)
Accuracy The closeness of results to the true value. Demonstrates method reliability. [5] Recovery of 98-102% from spiked placebo. [7]
Precision The closeness of agreement between a series of measurements. [5] RSD ≤ 2.0% for repeatability. [4] [7]
Specificity The ability to assess the analyte unequivocally in the presence of other components. [5] No interference from placebo, impurities, or degradants.
Linearity The ability to obtain results directly proportional to analyte concentration. [5] Correlation coefficient (r²) ≥ 0.995. [4] [7]
Range The interval between upper and lower analyte levels where suitability is demonstrated. [5] Derived from linearity studies (e.g., 80-120% of test concentration).
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters. [5] Method performs acceptably despite variations (e.g., pH, temperature).
LOD / LOQ LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision. [5] Signal-to-noise ratio: ~3.3 for LOD, ~10 for LOQ. [4]

Methodological Approaches & Troubleshooting

While a specific validated method for this compound is not available, you can adapt general principles from analyses of similar xanthine drugs.

Suggested Analytical Techniques
  • HPLC with UV/Vis Detection: A reverse-phase mode using a C18 column is common. For example, a method for doxofylline uses a Hypersil ODS C18 column (250 x 4.6 mm, 5 µm) with a mobile phase of buffer and acetonitrile, and detection at 210 nm [4].
  • UV/Vis Spectrophotometry: This is a simpler, cost-effective option for routine analysis where specificity is proven. The λmax for doxofylline is around 274 nm in 0.1N HCl [4] and 272 nm in a phosphate buffer [7]. You must first determine the λmax for this compound.
  • UPLC-MS/MS: For higher throughput and sensitivity, a UPLC-MS/MS method can be developed. A method for doxofylline uses a Kinetex-C18 column with a 2.6-minute runtime and mass spectrometric detection [8].
Troubleshooting Common HPLC Issues
Problem Potential Causes Suggested Investigations

| Peak Tailing | - Column degradation

  • Silanol interactions
  • Inappropriate mobile phase pH | - Test column with standard mix
  • Use a buffered mobile phase
  • Try a different C18 column brand | | Low Resolution | - Mobile phase strength too high
  • Column temperature too low
  • Gradient program not optimized | - Adjust organic solvent ratio
  • Increase column temperature
  • Extend gradient time or change slope | | Retention Time Drift | - Mobile phase evaporation/instability
  • Column temperature fluctuation
  • Column overloading | - Prepare fresh mobile phase daily
  • Use a column heater
  • Check sample concentration and dilution | | High Backpressure | - Column blockage
  • Mobile phase filtration issue
  • Particulates in sample | - Flush column
  • Filter mobile phase through 0.45µm membrane
  • Centrifuge or filter samples |

Frequently Asked Questions (FAQs)

Q1: Why is method validation so critical in pharmaceutical analysis? Method validation is a regulatory requirement that ensures product safety and efficacy. It guarantees that the test results for raw materials and finished products are accurate and reliable, which is fundamental to patient safety and regulatory compliance [5].

Q2: What is the difference between accuracy and precision? Accuracy measures how close your results are to the true value. Precision (repeatability) measures how close repeated measurements are to each other. A method can be precise but not accurate, and vice-versa. Both are essential for a valid method [5].

Q3: When should an analytical method be revalidated? Revalidation is necessary when the method is transferred to a new laboratory, or when there is a major change in the manufacturing process of the drug substance, the composition of the finished product, or the analytical procedure itself [5] [6].

Q4: Our this compound peak co-elutes with an impurity. How can we improve specificity? This is a core challenge. You can investigate the following:

  • Modify the mobile phase: Adjust the pH (if the compounds have ionizable groups) or the organic solvent gradient.
  • Change the column: Switch to a column with a different selectivity (e.g., phenyl-hexyl instead of C18).
  • Utilize Diode Array Detection (DAD): Check the purity of the peak by comparing UV spectra across the peak.
  • Couple with MS detection: This is the most definitive way to confirm the identity of the peaks based on mass.

Key Takeaways for Your Research

  • Start from First Principles: Given the lack of a published method, your work will begin with method development, optimizing parameters like column type, mobile phase, and detection wavelength specifically for this compound.
  • Leverage Knowledge of Analogs: Use published methods for theophylline, doxofylline, and other xanthines as a starting point for your development and troubleshooting [4] [7].
  • Validate Rigorously: Once a candidate method is developed, you must conduct a full validation following ICH Q2(R1) guidelines to prove it is fit for purpose [5].

References

Denbufylline vs rolipram PDE4 selectivity

Author: Smolecule Technical Support Team. Date: February 2026

PDE4 Inhibitor Comparison at a Glance

The table below summarizes key characteristics of Denbufylline and Rolipram based on the gathered data:

Feature This compound Rolipram
PDE4 Inhibitor Class First-generation [1] Prototypic, first-generation [2] [3]
Reported Potency (IC50) Used at 1 µM in cell studies [4] Binds with high affinity (Ki = 3 nM) [1]
Key Therapeutic Findings Inhibits superoxide generation in mesangial cells [4]; Studied in lupus-prone mice [1] Potent anti-inflammatory; studied for depression, psoriasis, COPD [5] [2] [3]
Reported Side Effects Not specifically detailed in results Nausea, vomiting, emesis (dose-limiting) [2] [3]
Status Research compound Led to development of newer PDE4 inhibitors [3]

Experimental Context and Findings

For an accurate interpretation of the data, it is important to understand the experimental background.

  • Key Experimental Protocols: A central study investigated the compartmentalization of cAMP signaling in rat renal mesangial cells [4].
    • Methodology: Cells were stimulated with a cAMP-elevating agent. Selective PDE inhibitors were then applied to determine their effect on two distinct pathobiological processes: superoxide generation (a measure of inflammatory response) and DNA synthesis (a measure of cell proliferation).
    • Finding: this compound (a PDE4 inhibitor) and Rolipram significantly inhibited superoxide generation, while PDE3 inhibitors (e.g., cilostamide) had no effect. Conversely, PDE3 inhibitors suppressed mitogenic DNA synthesis, but PDE4 inhibitors did not [4]. This demonstrated that PDE3 and PDE4 hydrolyze distinct pools of cAMP that regulate different functions within the same cell.
  • Signaling Pathway: The following diagram illustrates the fundamental cAMP signaling pathway that these inhibitors target, leading to their anti-inflammatory effects.

G GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP ↑ AC->cAMP PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis CREB CREB Phosphorylation PKA->CREB AntiInf Anti-inflammatory Effects • ↓ TNFα, IL-6 • ↑ IL-10 CREB->AntiInf AMP 5'-AMP (Inactive) PDE4->AMP Inhibitor PDE4 Inhibitor (e.g., this compound, Rolipram) Inhibitor->PDE4 Inhibits

Interpretation and Data Gaps

The search results confirm that both this compound and Rolipram are established, first-generation PDE4 inhibitors. The primary difference highlighted is their therapeutic history and side effect profile:

  • Rolipram's development was hampered by significant side effects like nausea and emesis, which are common with first-generation PDE4 inhibitors that systemically increase cAMP [2] [3].
  • This compound's clinical side effect profile is not detailed in the search results, but its use in research contexts is documented [1] [4].

A direct, quantitative comparison of their selectivity for the four PDE4 subtypes (PDE4A, B, C, D) or their binding affinity (Ki/IC50) against the same target is not available in the current search results. Rolipram is noted to have a high affinity for the High Affinity Rolipram Binding Site (HARBS) in the brain (Ki = 3 nM) [1], but a comparable value for this compound was not found.

Suggestions for Further Research

To build a more complete comparison, the following steps may be helpful:

  • Search for Head-to-Head Studies: Look for research articles that explicitly compare the two compounds in the same experimental system.
  • Investigate Patent Literature: Pharmaceutical patent filings often contain detailed biochemical data on compound potency and selectivity against different enzyme subtypes.
  • Explore Specific Assays: Search for data from standardized enzymatic assays, such as the inhibition of recombinant human PDE4A, B, C, and D subtypes.

References

Denbufylline clinical trial dementia results

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Trial Design and Outcomes

The core clinical data comes from a 1999 double-blind, controlled study involving 336 patients with vascular dementia (VD) or dementia of the Alzheimer's type (DAT) [1].

  • Trial Protocol: After a 4-week placebo run-in period, patients were randomized to receive either Denbufylline (25 mg, 50 mg, or 100 mg) or a placebo twice daily for 16 weeks [1].
  • Key Efficacy Measures: The primary outcomes were changes in cognitive and memory function, assessed using the Mini-Mental State Examination (MMSE) and the digit substitution subtest (DSST) of the Wechsler memory test [1].
  • Primary Outcome: The study found that while MMSE scores were higher in the this compound group at the end of the trial, the differences compared to the placebo group were not statistically significant. There was also no significant difference in the DSST scores, and no dose-effect relationship was observed [1].
  • Secondary Finding: When analyzed based on the proportion of patients who showed improvement, a higher percentage was found in the combined this compound group (67%) versus the placebo group (46%), and this difference was statistically significant (p < 0.05) [1].

Mechanism of Action and Drug Class

Understanding this compound's mechanism helps contextualize these clinical results.

  • Pharmacological Class: this compound is a xanthine derivative and a selective inhibitor of the enzyme phosphodiesterase-4 (PDE4) [2] [3].
  • Proposed Mechanism: By inhibiting PDE4, this compound prevents the breakdown of the intracellular second messenger cyclic AMP (cAMP). Elevated cAMP levels can activate protein kinase A (PKA) and the transcription factor CREB, which in turn promotes the expression of genes involved in synaptogenesis, memory formation, and neuronal survival [4].
  • Therapeutic Rationale: This mechanism was theorized to be disease-modifying in Alzheimer's, as cAMP/PKA and cGMP/PKG signaling pathways are known to be disrupted in the condition [4].

The following diagram illustrates this proposed signaling pathway and the point of action for this compound.

G cAMP cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Activates Neuroprotection Neuroprotection CREB->Neuroprotection Induces Gene Expression PDE4 PDE4 PDE4->cAMP Degrades This compound This compound This compound->PDE4 Inhibits

Comparison with Other Dementia Treatments

For researchers, it is useful to contrast this compound with other therapeutic approaches.

Drug / Agent Class / Mechanism Key Clinical Findings in Dementia
This compound PDE4 inhibitor [2] Non-significant trend for cognitive improvement; not deemed efficacious [1].
Propentofylline Broad-spectrum PDE inhibitor [4] Improved cognition, dementia severity, and daily living activities in mild-to-moderate AD in Phase III trials [4].
Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine) Prevents breakdown of acetylcholine [5] Approved for symptomatic treatment of mild-to-severe Alzheimer's dementia [5].
Memantine NMDA receptor antagonist [5] Approved for moderate-to-severe Alzheimer's disease; may also improve gait performance [6] [5].
Anti-amyloid Antibodies (e.g., Lecanemab) Removes beta-amyloid plaques [5] FDA-approved for early Alzheimer's; shown to slow cognitive and functional decline [5].

A 2020 review on PDE inhibitors for Alzheimer's disease concluded that while the preclinical rationale for this compound is strong, the clinical trial results were "promising but preliminary and inconclusive" [4]. The same review noted that other PDE inhibitors, such as Cilostazol and Caffeine, may be associated with a lower risk of developing Alzheimer's, and Propentofylline demonstrated efficacy in Phase III trials but was ultimately discontinued for human use [4].

Interpretation for Researchers

The clinical investigation of this compound highlights the challenge of translating a strong mechanistic rationale into a clinically effective therapy. The trial concluded that despite a trend toward improvement, This compound was not deemed efficacious for the treatment of DAT or VD [1]. The significant placebo effect observed (improvement in 46% of patients) is also a critical factor common in dementia drug trials [1].

References

Denbufylline cognitive improvement assessment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Summary and Efficacy Data

The table below summarizes the key design and outcomes of the primary Denbufylline clinical trial identified for dementia [1].

Aspect Details
Study Reference Dement Geriatr Cogn Disord. 1999;10(6):505-10 [1]
Study Design Double-blind, placebo-controlled
Participants 336 patients (110 with vascular/mixed dementia, 226 with Alzheimer's type) [1]
Intervention This compound (25 mg, 50 mg, or 100 mg) or placebo, twice daily for 16 weeks [1]

| Primary Outcomes | • MMSE (Mini-Mental State Examination): No statistically significant difference vs. placebo. A higher proportion of patients on this compound showed improvement (67% vs. 46% on placebo, p<0.05), but the mean score changes were not significant [1]. • DSST (Digit Symbol Substitution Test): No significant difference vs. placebo [1]. | | Dose Effect | Not observed [1] | | Conclusion | this compound was not deemed efficacious for the treatment of dementia of the Alzheimer's type or vascular dementia [1]. |

Experimental Protocol from Key Study

The methodology from the 1999 study provides a template for clinical assessment of cognitive improvement [1]:

  • Patient Population: Patients diagnosed with dementia of the Alzheimer's type (DAT) or vascular/mixed dementia (VD).
  • Study Design: The trial included a preliminary 4-week, single-blind placebo run-in period. Following this, eligible patients were randomly allocated to one of the four treatment groups for a 16-week double-blind treatment period [1].
  • Intervention Groups: Patients received either a placebo or one of three dosages of this compound (25 mg, 50 mg, or 100 mg) administered orally twice a day [1].
  • Primary Cognitive Outcome Measures:
    • Mini-Mental State Examination (MMSE): A standard 30-point questionnaire used to screen cognitive impairment.
    • Digit Symbol Substitution Test (DSST): A subtest of the Wechsler Adult Intelligence Scale that assesses processing speed and executive function [1].
  • Analysis: The primary analysis compared the changes in MMSE and DSST scores from baseline to the end of the 16-week treatment period between the this compound groups and the placebo group [1].

Mechanism of Action and Signaling Pathway

This compound is a xanthine derivative and its primary known mechanism is the inhibition of phosphodiesterase 4 (PDE4) [2] [3]. The following diagram illustrates the proposed intracellular signaling pathway for this mechanism.

G ExternalSignal External Signal (e.g., PGE2, PTH) GPCR G-protein Coupled Receptor (GPCR) ExternalSignal->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP Produces PKA cAMP-dependent Protein Kinase (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzes CellularResponse Cellular Response (e.g., Osteoblast Differentiation) PKA->CellularResponse AMP 5'-AMP (Inactive) PDE4->AMP This compound This compound (PDE4 Inhibitor) This compound->PDE4 Inhibits

Inhibiting PDE4 increases intracellular cAMP levels, which in turn enhances cAMP-dependent signaling. In bone marrow studies, this mechanism has been linked to the recruitment and differentiation of osteoprogenitor cells [3]. While the cognitive-specific pathway in neurons is not fully detailed in the available literature, it is hypothesized that elevated cAMP levels in the brain could modulate neural and inflammatory responses.

Comparison with General Class of Cognitive Enhancers

A direct, data-for-data comparison with other specific drugs is not possible due to a lack of contemporary head-to-head trials. However, this compound's profile can be contextually contrasted with other types of cognitive-enhancing drugs based on general knowledge and the search results.

Drug Class / Agent Primary Mechanism Key Clinical Finding in Cognitive Impairment
This compound PDE4 inhibitor [2] [3] Not efficacious in dementia; some non-significant improvement trends [1].
Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine) Increases acetylcholine May help in moderate to severe Alzheimer's dementia, but do not help with Mild Cognitive Impairment (MCI) and do not prevent dementia [4].
NMDA Receptor Antagonist (Memantine) Modulates glutamate activity Used for moderate to severe Alzheimer's disease [5]. Not approved for MCI.
General Nootropics (e.g., Piracetam) Varies, often unclear No cognition enhancer has been reliably and repeatedly demonstrated to be efficacious for age-associated cognitive decline [6].

Limitations and Research Gaps

  • Dated and Single Source: The primary clinical data comes from a single study published in 1999 [1]. The field of dementia research has evolved significantly since then.
  • Lack of MCI Data: The available study focused on patients with diagnosed dementia (Alzheimer's and vascular). There is no data on this compound's effect on Mild Cognitive Impairment (MCI).
  • No Direct Comparisons: As identified in the search results, there are no head-to-head trials comparing this compound with modern cognitive enhancers like donepezil or memantine. The systematic review protocol identified would not have included this compound as it is not an approved therapy [5].

References

Denbufylline Clinical Trial Data at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings from the primary identified denbufylline clinical study [1].

Trial Parameter Trial Details & Results
Reference Dement Geriatr Cogn Disord. 1999;10(6):505-10 [1]
Trial Design Double-blind, placebo-controlled; 4-week placebo run-in, then 16-week treatment [1]
Patient Population 336 patients total: 110 with Vascular or Mixed Dementia (VD), 226 with Dementia of the Alzheimer Type (DAT) [1]
Intervention This compound (25 mg, 50 mg, or 100 mg) twice daily [1]
Primary Outcome Measure Mini-Mental State Examination (MMSE) [1]

| Key Efficacy Findings | - MMSE Score Change: No statistically significant difference vs. placebo at study end [1]

  • Responder Analysis (Improvement): 67% of this compound patients vs. 46% of placebo patients showed improvement (p < 0.05) [1]
  • Dose Effect: No dose-response relationship observed [1] | | Conclusion | "this compound was not deemed efficacious in the treatment of DAT or VD." [1] |

Experimental Protocol of the Key Study

For researchers looking to understand the methodology in detail, here is an overview of the experimental protocol from the main clinical trial [1]:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study. The trial included a 4-week single-blind placebo run-in period. Following this, eligible patients were randomly assigned to one of four groups for a 16-week double-blind treatment period [1].
  • Participants: The study enrolled 336 patients diagnosed with either vascular/mixed dementia (VD) or dementia of the Alzheimer type (DAT) [1].
  • Intervention and Comparator: Patients received either this compound (25 mg, 50 mg, or 100 mg) or a matching placebo, administered twice daily for 16 weeks [1].
  • Primary Outcome Measurement: Cognitive function was assessed using the Mini-Mental State Examination (MMSE). The MMSE is a 30-point questionnaire that tests several cognitive domains including orientation, memory, attention, and language [2]. Assessments were conducted to compare the change from baseline to the end of the study [1].
  • Additional Assessments: The study also included the digit substitution subtest (DSST) of the Wechsler memory test. Safety and tolerability were monitored throughout the trial [1].

Mechanism of Action and Drug Profile

Understanding why this compound was investigated provides important context, even though the clinical outcomes were not significant.

  • Pharmacological Class: this compound is a xanthine derivative and a selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme [3].
  • Proposed Mechanism in Dementia: The therapeutic hypothesis was based on increasing the levels of key intracellular signaling molecules, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [4]. In theory, inhibiting PDE4 would elevate cAMP, which then activates protein kinase A (PKA) and subsequently the transcription factor CREB. This pathway can lead to the expression of genes that support synaptogenesis, memory formation, and neuronal survival [4]. The following diagram illustrates this proposed signaling pathway.

G PDE4 PDE4 cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression (Synaptogenesis, Memory, Neuronal Survival) CREB->GeneExpression Induces This compound This compound This compound->PDE4 Inhibits This compound->cAMP Increases

  • Drug Status: The development of this compound for dementia was discontinued. One source cites "poor pharmacokinetics" as a reason, while the key clinical study concluded a lack of efficacy [1] [3].

Interpretation and Context for Researchers

  • Clinical vs. Statistical Findings: The trial reported a higher percentage of "improvers" in the this compound group, but this was not supported by a statistically significant improvement in the actual MMSE scores. This highlights the importance of relying on pre-specified primary outcomes (MMSE change) over post-hoc analyses (responder rates) [1].
  • The PDE Inhibitor Class: Research into PDE inhibitors for Alzheimer's disease continues. A 2020 review noted that while this compound and sildenafil showed "promising but preliminary and inconclusive" results, other PDE inhibitors like propentofylline showed positive results in phase III trials but were still discontinued [4]. This suggests that targeting this pathway remains complex.

References

Quantitative Comparison of Denbufylline vs. IBMX

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key comparative data based on the available search results.

Property Denbufylline IBMX (3-isobutyl-1-methylxanthine)
PDE Inhibitor Selectivity Selective for one form of Ca²⁺-independent, low KM cAMP PDE [1] Nonselective inhibitor of cAMP and cGMP PDEs (except PDE8A, PDE8B, PDE9) [2]
Key Experimental Potency (EC₅₀) 0.76 µM (increasing hippocampal population spike) [3] 1.04 µM (increasing hippocampal population spike) [3]
Relative Potency Significantly more potent at lower concentrations (≤ 300 nM) [3] Less potent at lower concentrations [3]
Affinity for Adenosine Receptors Lower affinity for adenosine receptors than for its target PDE [1] Higher affinity for adenosine receptors; no marked selectivity [1]

Experimental Data and Protocols

The provided data on potency and selectivity are derived from the following key experiments:

  • Experimental Objective: To compare the effects of this compound and IBMX on synaptic transmission and neuronal excitability in the brain, and to characterize their inhibitory profiles on PDE isoenzymes and adenosine receptors [3] [1].

  • Preparation: Guinea pig hippocampal slices were used for extracellular and intracellular recordings of CA1 pyramidal neurons [3].

  • Stimulation & Measurement: The Schaffer collateral/commissural pathway was electrically stimulated. The amplitude of the extracellularly recorded CA1 population spike (a measure of synchronous neuron firing) was the key metric [3].

  • Drug Application: Concentration-response curves were generated for both this compound and IBMX, applied to the hippocampal slices. The EC₅₀ (concentration that produces half-maximal effect) was calculated from these curves [3].

  • Tissue Preparation: Crude extracts from rat cardiac ventricle and cerebrum were used as the enzyme source [1].

  • PDE Activity Assay: The ability of this compound, IBMX, and other compounds to inhibit different PDE isoenzymes separated from the tissues was measured. This identified the specific PDE form inhibited by this compound [1].

  • Receptor Binding Assays: The affinity of these compounds for adenosine A1 and A2 receptors was tested using radioligand binding techniques, demonstrating this compound's selectivity for PDEs over adenosine receptors [1].

Signaling Pathway and Experimental Workflow

The experiments indicate that both compounds ultimately increase intracellular cAMP levels, but their primary mechanisms and selectivities differ. The following diagram illustrates the core signaling pathway and site of action for these PDE inhibitors.

G cluster_cell Cell ExtSignal External Stimulus (e.g., Neurotransmitter) GPCR GPCR ExtSignal->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA PDE Phosphodiesterase (PDE) cAMP->PDE Response Cellular Response (e.g., Altered Neuronal Excitability) PKA->Response AMP 5'-AMP PDE->AMP Inhibitors PDE Inhibitors: • this compound (Selective) • IBMX (Nonselective) Inhibitors->PDE

Mechanism of PDE Inhibitors in cAMP Signaling

The following flowchart outlines the general sequence of the key experiments cited in the comparison.

G cluster_neuro In-vitro Neurophysiology cluster_bio Biochemical Assays Start Start Experiment Prep Tissue Preparation Start->Prep ApplyDrug Apply Compound (this compound or IBMX) Prep->ApplyDrug NeuroPrep Prepare Hippocampal Slices Prep->NeuroPrep BioPrep Prepare Tissue Extracts (Cardiac, Cerebral) Prep->BioPrep Measure Measure Key Outcome ApplyDrug->Measure NeuroMeasure Record Population Spike Amplitude from CA1 Neurons ApplyDrug->NeuroMeasure BioMeasure Inhibit PDE Isoenzymes & Bind Adenosine Receptors ApplyDrug->BioMeasure Analyze Analyze Data Measure->Analyze Measure->NeuroMeasure Measure->BioMeasure End Conclusion Analyze->End NeuroAnalyze Calculate EC₅₀ from Concentration-Response Curve Analyze->NeuroAnalyze BioAnalyze Calculate IC₅₀ & Affinity Analyze->BioAnalyze NeuroEnd Determine Relative Potency for Neuronal Excitability End->NeuroEnd BioEnd Determine PDE Selectivity & Receptor Affinity End->BioEnd

Workflow for Key Experiments on PDE Inhibitors

Research Implications and Conclusion

For researchers, the choice between this compound and IBMX depends on the experimental goals. This compound is the superior tool for selectively modulating a specific low KM cAMP PDE pathway without significant interference with adenosine receptors [1]. In contrast, IBMX is more appropriate when a broad, non-selective increase in both cAMP and cGMP is required, though its off-target effects on adenosine receptors must be considered [1] [2].

References

×

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

320.18484064 Da

Monoisotopic Mass

320.18484064 Da

Heavy Atom Count

23

UNII

04B949KO6F

MeSH Pharmacological Classification

Phosphodiesterase Inhibitors

Other CAS

57076-71-8

Wikipedia

Denbufylline

Dates

Last modified: 08-15-2023

Preparation of enantiopure (R)-hydroxy metabolite of denbufylline using immobilized Lactobacillus kefiri DSM 20587 as a catalyst

Elzbieta Pekala, Joachim C Burbiel, Christa E Müller
PMID: 18973221   DOI: 10.1002/chir.20665

Abstract

Lactobacillus kefiri DSM 20587 cells were immobilized in calcium alginate and carrageenan. The immobilized cells were used as biocatalysts for the enantioselective reduction of the methyl ketone group of denbufylline to synthesize the enantiopure (R)-hydroxy metabolite: (-)-1,3-dibutyl-7-((2'R)-hydroxypropyl)-1H-purine-2,6(3H,7H)-dione (1). The experimental conditions for the biotransformation were optimized. As denbufylline is insoluble in aqueous media, the influence of cosolvents (dimethylsulfoxide (DMSO), acetonitrile) and different concentrations of each solvent in the reaction mixture on the yield and enantiomeric excess of the final biotransformation product was studied. The maximum biotransformation yield (96-98%) and highest enantioselectivity (96% ee) for the obtained metabolite were reached using DMSO as a cosolvent at a concentration of 7.5% (v/v) in the presence of L. kefiri immobilized either in calcium alginate or in carrageenan. The absolute configuration of the stereogenic center of 1 was determined by applying Mosher's method.


Correlation between emetic effect of phosphodiesterase 4 inhibitors and their occupation of the high-affinity rolipram binding site in Suncus murinus brain

Ryo Hirose, Haruhiko Manabe, Hiromi Nonaka, Koji Yanagawa, Kaori Akuta, Soichiro Sato, Etsuo Ohshima, Michio Ichimura
PMID: 17658510   DOI: 10.1016/j.ejphar.2007.06.045

Abstract

We employed an ex vivo [(3)H]rolipram binding experiment to elucidate the mechanism of emetic activity of phosphodiesterase 4 inhibitors. In Suncus murinus (an insectivore used for evaluation of emesis), emetic potential as well as ability to occupy the high-affinity rolipram binding site in brain membrane fraction in vivo were determined for phosphodiesterase 4 inhibitors. In vitro, [(3)H]rolipram bound to the membrane fraction of S. murinus brain with high affinity and its value was comparable to that for rat brain (K(d)=3.6 nM and 3.5 nM, respectively). The test compounds included denbufylline, rolipram, piclamilast, CDP840 and KF19514, each of which possessed similar affinities for the rolipram binding sites in both S. murinus and rat brain. In S. murinus, these compounds induced emesis via intraperitoneal administration. Their ED(50) values were as follows: denbufylline (1.4 mg/kg), rolipram (0.16 mg/kg), piclamilast (1.8 mg/kg), CDP840 (20 mg/kg), and KF19514 (0.030 mg/kg). In addition, these compounds occupied the high-affinity rolipram binding site in vivo as detected by dose-dependent reduction in capacity of ex vivo [(3)H]rolipram binding in brain membrane fractions. A clear correlation was observed between dose required to induce emesis and that to occupy the high-affinity rolipram binding site for individual phosphodiesterase 4 inhibitors. We conclude that the emetic effect of phosphodiesterase 4 inhibitors is caused at least in part via binding to the high-affinity rolipram binding site in brain in vivo.


Regulation of human skin mast cell histamine release by PDE inhibitors

N Eskandari, R Bastan, P T Peachell
PMID: 24231152   DOI: 10.1016/j.aller.2013.07.011

Abstract

Mast cell and basophiles are thought to be central to inflammation that has an allergic basis as allergens activate these cells in an IgE-dependent manner to generate mediators such as histamine, eicosanoids and cytokines. Phosphodiesterase (PDE) is known to exist as multiple molecular forms of enzyme that metabolise the second messengers. Studies of our own have shown that, of a variety of isoform-selective drugs, the PDE4-selective inhibitors, such as rolipram, attenuate the IgE-mediated release of histamine from human basophiles but not from human lung mast cells (HLMC). The main aim of the present study was to characterise the type and role of PDEs regulating human skin mast cells by using selective and non-selective PDE inhibitors.
Cells were pre-treated for 15 min with these agents and then challenged with an optimal releasing concentration of anti IgE (1:300) for a further 25 min for the release of histamine.
The data show that all the selective PDE-inhibitor compounds (10(-5)M) were ineffective whereas the non-selective PDE inhibitor, theophylline (10(-3)M), inhibited histamine release from HSMC (74 ± 4% inhibition; p<0.05). None of the selective PDE inhibitors had any effect on histamine release from HLMC whereas, in basophiles, compounds with activity at PDE 4 (rolipram, denbufylline, Ro-2017, Org 30029) were effective inhibitors of histamine release.
The data suggest that unlike most inflammatory cells, PDE-selective inhibitors are ineffective stabilisers of HSMC activity which is similar to HLMC.


Sustained buccal delivery of the hydrophobic drug denbufylline using physically cross-linked palmitoyl glycol chitosan hydrogels

Lee Martin, Clive G Wilson, Fariba Koosha, Ijeoma F Uchegbu
PMID: 12551702   DOI: 10.1016/s0939-6411(02)00118-2

Abstract

A physically cross-linked palmitoyl glycol chitosan hydrogel has been evaluated as a controlled release system for the delivery of hydrophobic drugs via the buccal route. Samples of palmitoyl glycol chitosan (GCP) with diminishing hydrophobicity (GCP12>GCP11>GCP21) were synthesized, characterized by (1)H nuclear magnetic resonance and hydrogels prepared by freeze-drying an aqueous dispersion of the polymer in the presence of a model hydrophobic drug denbufylline and in some cases the soluble detergent sodium glycodeoxycholate (GDC). GDC was employed as a penetration enhancer. Gels were analysed for hydration, erosion, mucoadhesion and imaged by scanning electron microscopy. The buccal absorption of denbufylline from GCP12, denbufylline, GDC (20:12:1.5) formulations was also investigated in the rabbit model with Carbopol 974NF (CP), denbufylline, GDC (60:36:4) tablets used as controls. Denbufylline reduced the porosity, erosion and hydration of the gels while GDC increased the hydration and erosion. All gels were mucoadhesive but less so than the control CP tablets. Denbufylline was detected 0.5 h after dosing with the GCP12 formulation and delivery was sustained for at least 5 h after dosing. In comparison delivery from the CP tablets was not sustained and was first detected 1 h after dosing.


Pyrazolopyrimidine-2,4-dione sulfonamides: novel and selective calcitonin inducers

Adam M Gilbert, Stephen Caltabiano, Frank E Koehn, Zhen-jia Chen, Gerardo D Francisco, John W Ellingboe, Yogendra Kharode, AnnaMarie Mangine, Rita Francis, Mark TrailSmith, David Gralnick
PMID: 12014973   DOI: 10.1021/jm010554s

Abstract

A series of pyrazolo[4,3-d]pyrimidine sulfonamides and pyrazolo[3,4-d]pyrimidine sulfonamides have been synthesized. These compounds increase transcription of a calcitonin-luciferase promoter and production of cellular calcitonin in a calcitonin-secretion/RIA assay with minimized phosphodiesterase type 4 inhibitory activity at 30 microM as compared to structurally related xanthine methylene ketones such as denbufyllene. These two series are notable examples of small molecules that act as CT-inducers, a method to potentially treat bone loss diseases.


Anti-TNF-alpha properties of new 9-benzyladenine derivatives with selective phosphodiesterase-4- inhibiting properties

J M Reimund, P Raboisson, G Pinna, C Lugnier, J J Bourguignon, C D Muller
PMID: 11606060   DOI: 10.1006/bbrc.2001.5786

Abstract

In inflammatory cells, intracellular cAMP concentration is regulated by cyclic nucleotide phosphodiesterases 4. Therefore, PDE4 inhibition appears as a rational goal for treating acute or chronic inflammatory diseases. Selective PDE4 inhibitors have been developed, but due to unwanted side effects, search for new selective PDE4-inhibitors had to be pursued. Recently, Boichot et al. (J. Pharmacol. Exp. Ther. (2000) 292, 647-653) showed that 9-benzyladenine derivatives are selective PDE4 inhibitors. In vivo data in animals suggested that they may induce fewer side effects (emesis). We examined the effects of new 9-benzyladenines on TNF-alpha, interleukin (IL)-1beta, IL-6 and IL-8 production by lipopolysaccharide-activated peripheral blood mononuclear cells, and compared them to other PDEs inhibitors. Selected potent 9-benzyladenines, strongly inhibited TNF-alpha production. Interleukin-1beta, IL-6, and IL-8 production was not significantly affected. Our results suggest that some of these new adenines (i.e., NCS 675 and NCS 700), may be potential therapeutic candidates for the treatment of inflammatory diseases.


Denbufylline in dementia: a double-blind controlled study

T A Treves, A D Korczyn
PMID: 10559567   DOI: 10.1159/000017197

Abstract

The xanthine derivative denbufylline has been evaluated in the treatment of cognitive dysfunction in 110 patients with vascular or mixed dementia (VD) and 226 patients with dementia of the Alzheimer type (DAT). After a run-in period of 4 weeks, during which all patients received placebo, the patients were randomly allocated to denbufylline 25, 50 or 100 mg or to placebo given twice daily for 16 weeks. By the end of the study (completed by 68% of the patients), but also at enrollment, the scores obtained on the Mini-Mental State Examination (MMSE) were higher among those who had received denbufylline than among those who had received placebo, but the differences were not statistically significant; a dose effect of denbufylline was not observed and there was no significant difference in the mean scores of the digit substitution subtest (DSST) of the Wechsler memory test. The responses of patients with VD were similar to those of patients with DAT. When patients were compared in terms of those who received denbufylline versus those who received placebo, improvement in the MMSE scores was observed in 46% of the patients who received placebo and 67% among those who received denbufylline (p < 0.05). An inverse relationship was found between the improvement that occurred during the run-in period and that observed by the end of the study, had the patients received denbufylline or placebo. No major adverse event was ascribed to denbufylline. In conclusion, denbufylline was not deemed efficacious in the treatment of DAT or VD, although patients who received denbufylline tended to improve in terms of cognitive scores, but the effects were not statistically significant. MMSE scores were found to be higher among patients who received denbufylline when these latter were combined as a single group, regardless of their diagnosis or dosage regimen. A placebo effect was observed in about half the patients who completed the study. Copyrightz1999S.KargerAG, Basel


Activity of cyclic AMP phosphodiesterases and adenylyl cyclase in peripheral nerve after crush and permanent transection injuries

R S Walikonis, J F Poduslo
PMID: 9535895   DOI: 10.1074/jbc.273.15.9070

Abstract

Recent studies demonstrate that cAMP levels are tightly controlled during demyelination and remyelination in Schwann cells as cAMP decreases to 8-10% of normal following both sciatic nerve crush or permanent transection injury and only begins to increase in the crushed nerve after remyelination (Poduslo, J. F., Walikonis, R. S., Domec, M., Berg, C. T., and Holtz-Heppelmann, C. J. (1995) J. Neurochem. 65, 149-159). To investigate the mechanisms responsible for this change in cAMP levels, cAMP phosphodiesterase (PDE) and adenylyl cyclase activities were determined before and after sciatic nerve injury. Basal cAMP PDE activity in soluble endoneurial homogenates of normal nerve was 34.9 +/- 1.9 pmol/mg of protein/min (chi +/- S.E.; n = 10). This activity increased about 3-fold within 6 days following both injuries. Basal PDE activity remained elevated in the transected nerve, but declined to 70 pmol/mg of protein/min in the crushed nerve at 21 and 35 days following injury. Isozyme-specific inhibitors and stimulators were used to identify the PDE families in the sciatic nerve. The low Km cAMP-specific (PDE4) and the Ca2+/calmodulin-stimulated (PDE1) families were found to predominate in assays using endoneurial homogenates. The PDE4 inhibitor rolipram also increased cAMP levels significantly after incubation of endoneurial tissue with various isozyme-specific inhibitors, indicating that PDE4 plays a major role in determining cAMP levels. PDE4 mRNA was localized by in situ hybridization to cells identified as Schwann cells by colabeling of S100, a Schwann cell specific protein. Adenylyl cyclase activity declined following injury, from 3.7 pmol/mg of protein/min in normal nerve to 0.70 pmol/mg/min by 7 days following injury. Both decreased synthesis and increased degradation contribute, therefore, to the reduced levels of cAMP following peripheral nerve injury and are likely critical to the process of Wallerian degeneration.


Suppression of granulocyte/macrophage colony-stimulating factor release from human monocytes by cyclic AMP-elevating drugs: role of interleukin-10

P M Seldon, M A Giembycz
PMID: 11522597   DOI: 10.1038/sj.bjp.0704238

Abstract

1. Granulocyte/macrophage colony-stimulating factor (GM-CSF) is a pro-inflammatory cytokine secreted by cells of the monocyte/macrophage lineage and has been implicated in the pathogenesis of bronchitis and asthma. 2. In the present study we have evaluated the effect of several cyclic AMP-elevating agents on lipopolysaccharide (LPS)-induced GM-CSF release from human monocytes and the extent to which the anti-inflammatory cytokine, interleukin (IL)-10, is involved. 3. LPS evoked a concentration-dependent generation of GM-CSF from human monocytes that was inhibited, at the mRNA and protein level, by 8-Br-cyclic AMP, cholera toxin, prostaglandin E2 (PGE2) and a number of structurally dissimilar phosphodiesterase (PDE) 4 inhibitors. 4. Pre-treatment of monocytes with a concentration of an anti-IL-10 monoclonal antibody that abolished the inhibitory action of a maximally effective concentration of exogenous human recombinant IL-10, significantly augmented LPS-induced GM-CSF generation. This effect was associated with a parallel upwards displacement of the concentration-response curves that described the inhibition of GM-CSF by PGE2, 8-Br-cyclic AMP and the PDE4 inhibitor, rolipram, without significantly changing the potency of any drug. Consequently, the maximum percentage inhibition of GM-CSF release was reduced. Further experiments established that the reduction in the maximum inhibition of GM-CSF release seen in anti-IL-10-treated cells was not due to functional antagonism as rolipram, PGE2 and 8-Br-cyclic AMP were equi-effective at all concentrations of LPS studied. 5. These data indicate that cyclic AMP-elevating drugs attenuate the elaboration of GM-CSF from LPS-stimulated human monocytes by a mechanism that is not mediated via IL-10. Suppression of GM-CSF from monocytes may explain, at least in part, the efficacy of PDE4 inhibitors in clinical trials of chronic obstructive pulmonary disease.


Disease progression in MRL/lpr lupus-prone mice is reduced by NCS 613, a specific cyclic nucleotide phosphodiesterase type 4 (PDE4) inhibitor

Thérèse Keravis, Fanny Monneaux, Issaka Yougbaré, Lucien Gazi, Jean-Jacques Bourguignon, Sylviane Muller, Claire Lugnier
PMID: 22247763   DOI: 10.1371/journal.pone.0028899

Abstract

Systemic lupus erythematosus is a polymorphic and multigenic inflammatory autoimmune disease. Cyclic AMP (cAMP) modulates inflammation and the inhibition of cyclic nucleotide phosphodiesterase type 4 (PDE4), which specifically hydrolyzes cAMP, inhibits TNFα secretion. This study was aimed at investigating the evolution of PDE activity and expression levels during the course of the disease in MRL/lpr lupus-prone mice, and to evaluate in these mice the biological and clinical effects of treatments with pentoxifylline, denbufylline and NCS 613 PDE inhibitors. This study reveals that compared to CBA/J control mice, kidney PDE4 activity of MRL/lpr mice increases with the disease progression. Furthermore, it showed that the most potent and selective PDE4 inhibitor NCS 613 is also the most effective molecule in decreasing proteinuria and increasing survival rate of MRL/lpr mice. NCS 613 is a potent inhibitor, which is more selective for the PDE4C subtype (IC₅₀= 1.4 nM) than the other subtypes (PDE4A, IC₅₀= 44 nM; PDE4B, IC₅₀= 48 nM; and PDE4D, IC₅₀= 14 nM). Interestingly, its affinity for the High Affinity Rolipram Binding Site is relatively low (K(i) = 148 nM) in comparison to rolipram (K(i) = 3 nM). Finally, as also observed using MRL/lpr peripheral blood lymphocytes (PBLs), NCS 613 inhibits basal and LPS-induced TNFα secretion from PBLs of lupus patients, suggesting a therapeutic potential of NCS 613 in systemic lupus. This study reveals that PDE4 represent a potential therapeutic target in lupus disease.


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